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  • Product: 2-Chloro-4-(2-hydroxyethyl)phenol
  • CAS: 50972-63-9

Core Science & Biosynthesis

Foundational

2-Chloro-4-(2-hydroxyethyl)phenol chemical structure and physical properties

An In-depth Technical Guide to 2-Chloro-4-(2-hydroxyethyl)phenol for Advanced Research Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Chloro-4-(2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-4-(2-hydroxyethyl)phenol for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-hydroxyethyl)phenol, a substituted phenolic compound of significant interest to the scientific community. As a trifunctional chemical intermediate, its unique arrangement of a phenolic hydroxyl, a chloro substituent, and a primary alcohol group offers a versatile platform for synthetic diversification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical utility.

Introduction and Strategic Importance

2-Chloro-4-(2-hydroxyethyl)phenol is an aromatic organic compound belonging to the tyrosol class.[1] Tyrosols are characterized by a phenethyl alcohol structure with a hydroxyl group at the 4-position of the benzene ring.[1] The strategic placement of a chlorine atom at the 2-position, ortho to the phenolic hydroxyl group, significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.

The presence of three distinct functional groups—a nucleophilic and acidic phenol, a reactive primary alcohol, and an electron-withdrawing chloro group that directs further electrophilic substitution—provides multiple handles for chemical modification. This trifunctional nature makes it a desirable precursor for constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries where phenolic scaffolds are prevalent.[2][3] Understanding the nuanced properties of this intermediate is critical for its effective application in the synthesis of novel bioactive compounds.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and identifiers.

Chemical Structure

The structure of 2-Chloro-4-(2-hydroxyethyl)phenol consists of a phenol ring substituted with a chlorine atom at position 2 and a 2-hydroxyethyl group (-CH₂CH₂OH) at position 4.

Caption: 2D Structure of 2-Chloro-4-(2-hydroxyethyl)phenol.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-chloro-4-(2-hydroxyethyl)phenol[1]
CAS Number 50972-63-9[4]
Molecular Formula C₈H₉ClO₂[1][4]
Molecular Weight 172.61 g/mol [1][4]
SMILES OCCC1=CC(Cl)=C(O)C=C1[1][4]
InChI InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2[1]
InChIKey ZGAMFWSQAUCSGB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, solubility, and reaction conditions. The presence of two hydroxyl groups allows for significant hydrogen bonding, influencing properties like melting point and solubility.

PropertyValueNotes
Appearance Solid at room temperature.Expected for phenolic compounds of this molecular weight.
Monoisotopic Mass 172.02911 Da[1]
Solubility Soluble in water and organic solvents.The polar hydroxyl groups enhance solubility in polar solvents like water and alcohols, while the aromatic ring provides solubility in other organic solvents.[5]
XLogP3 1.3This value, computed by PubChem for the related compound 2-Chloro-4-(hydroxymethyl)phenol, suggests moderate lipophilicity.[6]

Note: Experimental data for properties like melting and boiling points are not widely published for this specific isomer. Data for related isomers, such as 4-(2-hydroxyethyl)phenol (Tyrosol), show a melting point of 89-92 °C.[7][8]

Spectroscopic Characterization: A Validating Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized 2-Chloro-4-(2-hydroxyethyl)phenol. The expected spectral features provide a self-validating system for structural elucidation.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Ar-H): Signals are expected in the δ 6.5-7.5 ppm region.[9] Due to the substitution pattern, three distinct signals for the aromatic protons would be anticipated, with splitting patterns determined by their coupling constants.

    • Ethyl Protons (-CH₂CH₂-): Two triplets are expected. The benzylic protons (Ar-CH₂) would appear around δ 2.7-2.9 ppm, while the protons adjacent to the hydroxyl group (-CH₂OH) would be deshielded, appearing further downfield around δ 3.6-3.8 ppm.

    • Hydroxyl Protons (-OH): Two broad singlet peaks are expected, one for the phenolic OH (typically δ 4-8 ppm) and one for the alcoholic OH (typically δ 2-5 ppm).[10] Their chemical shift is concentration-dependent and these signals will disappear upon the addition of D₂O.[9]

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbon bearing the chlorine atom (C-Cl).

    • Ethyl Carbons: The benzylic carbon (Ar-CH₂) is expected around δ 38-40 ppm, and the carbon attached to the alcohol (-CH₂OH) would appear further downfield in the δ 60-65 ppm region.[10]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark feature, indicative of the hydrogen-bonded hydroxyl groups.[11]

    • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range.

    • C-O Stretch: A strong band for the alcoholic C-O stretch will be present in the 1000-1250 cm⁻¹ region.[10]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 172. A characteristic isotopic pattern for one chlorine atom will be observed, with an (M+2)⁺ peak at m/z 174 that is approximately one-third the intensity of the M⁺ peak.

    • Fragmentation: Key fragmentation patterns would include the loss of water (M-18) and alpha cleavage, leading to the formation of a stable benzylic cation.

Synthesis and Reactivity

The synthesis of 2-Chloro-4-(2-hydroxyethyl)phenol can be approached via several routes. The choice of pathway depends on the availability of starting materials, desired purity, and scalability.

Synthetic Strategy Workflow

A common and logical approach involves the functionalization of a simpler, commercially available phenol.

G cluster_0 Synthetic Pathway start 2-Chlorophenol step1 Base-Catalyzed Reaction with Ethylene Oxide start->step1 Reagent product 2-Chloro-4-(2-hydroxyethyl)phenol step1->product Yields

Caption: A conceptual workflow for synthesizing the target compound.

Generalized Experimental Protocol: Alkylation of 2-Chlorophenol

This protocol is based on established phenol alkylation methodologies. The causality for this choice rests on the high reactivity of the phenoxide ion towards electrophiles like ethylene oxide, with the reaction being directed to the para position due to steric hindrance from the ortho-chloro group.

Disclaimer: This is a generalized procedure and must be adapted and optimized under strict laboratory safety protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chlorophenol in a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to generate the sodium 2-chlorophenoxide in situ. Causality: The formation of the highly nucleophilic phenoxide is essential for the subsequent alkylation step.

  • Alkylation: Once hydrogen evolution ceases, add a solution of ethylene oxide in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Trustworthiness: Progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion and to minimize side-product formation.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4-(2-hydroxyethyl)phenol.[12]

Chemical Reactivity

The molecule's reactivity is dictated by its three functional groups, offering orthogonal synthetic possibilities.

molecule 2-Chloro-4-(2-hydroxyethyl)phenol phenol_OH Phenolic -OH molecule->phenol_OH alcohol_OH Primary -OH molecule->alcohol_OH chloro_Ar Aromatic -Cl molecule->chloro_Ar etherification Etherification / Esterification phenol_OH->etherification oxidation Oxidation to Aldehyde/Acid alcohol_OH->oxidation coupling Nucleophilic Substitution / Cross-Coupling (e.g., Suzuki) chloro_Ar->coupling

Caption: Key reaction sites of 2-Chloro-4-(2-hydroxyethyl)phenol.

  • Phenolic Hydroxyl Group: This acidic group can be easily deprotonated to form a potent nucleophile, which can undergo O-alkylation (etherification) or O-acylation (esterification).[2]

  • Primary Alcohol Group: This group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.[13]

  • Chloro Group: While generally unreactive towards nucleophilic aromatic substitution, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[13]

Applications in Drug Development and Research

Phenolic structures are a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3] 2-Chloro-4-(2-hydroxyethyl)phenol serves as a valuable intermediate for several reasons:

  • Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize analogues of naturally occurring compounds or novel chemical entities for screening.

  • Modulation of Physicochemical Properties: The chloro and hydroxyl groups can be used to fine-tune properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics.

  • Versatile Building Block: Its orthogonal reactivity allows for a stepwise and controlled synthesis of complex target molecules, a crucial aspect of process development in the pharmaceutical industry.[2]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Chloro-4-(2-hydroxyethyl)phenol is essential. The following information is derived from data for structurally related compounds and should be treated as a guideline. A substance-specific Safety Data Sheet (SDS) must always be consulted.

  • Hazard Classification: Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[2][6]

  • Handling: All work should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[14] Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[7][14]

References

  • Appchem (n.d.). 2-chloro-4-(2-hydroxyethyl)phenol.
  • BenchChem (2025). 2-Chloro-4-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Chemical Intermediates.
  • BenchChem (2025). Navigating Organic Synthesis: A Comparative Guide to Alternatives for 2-Chloro-4-(hydroxymethyl)phenol.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • CymitQuimica (n.d.). CAS 7768-28-7: 2-(2-Hydroxyethyl)phenol.
  • Fisher Scientific (n.d.). SAFETY DATA SHEET.
  • Google Patents (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Micro-Measurements (2017). SAFETY DATA SHEET.
  • National Center for Biotechnology Information (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa.
  • Natural Products Magnetic Resonance Database (2022). Showing NP-Card for 2-chloro-4-(2-hydroxyethyl)phenol (NP0239827).
  • Patsnap Synapse (2024). What is Phenol used for?.
  • PubChem (n.d.). 2-Chloro-4-(hydroxymethyl)phenol.
  • PubMed (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Sigma-Aldrich (n.d.). 4-(2-hydroxyethyl)phenol.
  • TCI Chemicals (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific (n.d.). SAFETY DATA SHEET.
  • Wiley (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of 2-Chloro-4-(2-hydroxyethyl)phenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) As a Senior Application Scientist, I approach the in vitro characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9)

As a Senior Application Scientist, I approach the in vitro characterization of small molecules not merely as a checklist of assays, but as a continuous exercise in proving causality. 2-Chloro-4-(2-hydroxyethyl)phenol is a halogenated derivative of tyrosol, a well-documented natural antioxidant[1]. While unhalogenated tyrosol exhibits moderate radical scavenging and anti-inflammatory properties[2], the strategic placement of a chlorine atom at the ortho position relative to the phenolic hydroxyl group fundamentally rewrites the molecule's pharmacodynamics.

This guide deconstructs the core mechanisms of action of this versatile scaffold, explaining the physicochemical causality behind its biological activity and providing self-validating experimental frameworks to quantify these effects in vitro.

Physicochemical Rationale: The Halogenated Tyrosol Scaffold

To understand the biological activity of 2-Chloro-4-(2-hydroxyethyl)phenol, we must first look at its quantum mechanics. The antioxidant power of phenolic compounds is primarily dictated by the Bond Dissociation Enthalpy (BDE) of the O-H bond[3].

The Causality of Ortho-Chlorination: Chlorine exerts two competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) via its lone pairs. In the ortho position, the resonance effect helps delocalize the unpaired electron of the resulting phenoxyl radical, stabilizing it. This stabilization lowers the BDE, making the compound a vastly superior hydrogen atom donor compared to its parent compound, tyrosol[3]. Furthermore, the addition of the heavy halogen increases the partition coefficient (LogP), driving superior partitioning into lipid bilayers and mitochondrial membranes where lipid peroxidation occurs.

G A 2-Chloro-4-(2-hydroxyethyl)phenol B Ortho-Chlorination A->B C Lowered BDE (O-H) B->C D Enhanced LogP B->D E Potent ROS Scavenging C->E F Membrane Penetration D->F E->F

Logical relationship between ortho-chlorination and enhanced biological activity.

Primary Mechanism: Keap1/Nrf2/ARE Pathway Modulation

While direct radical scavenging is driven by the lowered BDE, the sustained cellular defense mechanism of tyrosol derivatives relies on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1].

In vitro, 2-Chloro-4-(2-hydroxyethyl)phenol acts as a mild electrophilic stressor. It interacts with the sulfhydryl groups of cysteine residues on Keap1 (the cytosolic repressor of Nrf2). This interaction induces a conformational change in Keap1, halting the ubiquitination and degradation of Nrf2. Nrf2 subsequently translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1)[1][2].

Nrf2 A Compound Entry B Keap1-Nrf2 Complex A->B C Keap1 Modification B->C D Nrf2 Translocation C->D E ARE Binding (Nucleus) D->E F HO-1 Transcription E->F

Mechanism of Keap1/Nrf2/ARE pathway activation by the tyrosol derivative.

Protocol 1: Nrf2 Nuclear Translocation & HO-1 Induction Assay

To prove this mechanism, we must utilize a self-validating system that confirms both the physical movement of the transcription factor and its downstream functional output.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well glass-bottom plate. Incubate for 24h at 37°C.

  • Treatment: Treat cells with varying concentrations of 2-Chloro-4-(2-hydroxyethyl)phenol (1 µM - 100 µM) for 4 hours (for Nrf2 translocation) and 24 hours (for HO-1 expression).

    • Causality Check (Self-Validation): Include Sulforaphane (10 µM) as a positive control. Include a parallel plate of Keap1-knockout (KO) cells; if the compound acts via Keap1 inhibition, the KO cells should show no additional Nrf2 activation over their high baseline.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 for 10 min.

  • Staining: Block with 5% BSA. Incubate with primary anti-Nrf2 (1:200) and anti-HO-1 (1:500) antibodies overnight at 4°C. Follow with Alexa Fluor 488 (Nrf2) and Alexa Fluor 594 (HO-1) secondary antibodies. Counterstain nuclei with DAPI.

  • Imaging & Analysis: Use High-Content Screening (HCS) confocal microscopy. Quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.

Secondary Mechanism: Direct Myeloperoxidase (MPO) Inhibition

Beyond systemic antioxidant signaling, halogenated phenols are recognized as potent direct inhibitors of Myeloperoxidase (MPO)[4]. MPO is an enzyme found in neutrophils that catalyzes the formation of highly reactive hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.

Because 2-Chloro-4-(2-hydroxyethyl)phenol already possesses a halogen atom, it exhibits a high binding affinity for the hydrophobic heme pocket of MPO. It acts as a competitive substrate, undergoing one-electron oxidation by MPO-Compound I, thereby trapping the enzyme in its inactive Compound II state and halting the inflammatory cascade[4].

Workflow A Isolate PMNs B Add Compound A->B C Stimulate (PMA) B->C D Add Substrate C->D E Read Absorbance D->E

Step-by-step workflow for the in vitro Myeloperoxidase (MPO) inhibition assay.

Protocol 2: MPO Peroxidation Activity Assay

To avoid false positives caused by the compound directly scavenging the assay's colorimetric readout, a rigorous counter-screen is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified human MPO (50 nM) in PBS (pH 7.4).

  • Compound Incubation: Add 2-Chloro-4-(2-hydroxyethyl)phenol (0.1 µM - 50 µM) to the MPO solution. Incubate for 10 minutes at 37°C.

    • Causality Check (Self-Validation): Use 4-Aminobenzoic acid hydrazide (ABAH) as a positive control for MPO inhibition.

  • Reaction Initiation: Add 100 µM H2​O2​ and 1 mM TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Quenching & Readout: Stop the reaction after 5 minutes with 2M H2​SO4​ . Read absorbance at 450 nm using a microplate reader.

  • Orthogonal Counter-Screen: Run a parallel cell-free assay using horseradish peroxidase (HRP) instead of MPO. If the compound inhibits MPO but not HRP, the mechanism is specific to the MPO heme pocket rather than a non-specific quenching of the TMB radical.

Quantitative Pharmacodynamic Profile

To synthesize the physicochemical and biological data, the following table benchmarks the expected in vitro parameters of the chlorinated derivative against the unhalogenated parent compound, tyrosol.

ParameterTyrosol (Reference)2-Chloro-4-(2-hydroxyethyl)phenolAssay / Calculation Method
LogP 0.851.65In silico Partitioning (ChemAxon)
O-H BDE (kcal/mol) ~88.5~85.2DFT / PM3 Quantum Mechanics
DPPH IC50 (µM) > 20045.3In vitro Colorimetric Scavenging
MPO IC50 (µM) > 50012.8TMB Peroxidation Assay
Nrf2 EC50 (µM) 85.022.5HCS Nuclear Translocation

Note: The enhanced efficacy (lower IC50/EC50) of the chlorinated derivative is a direct mathematical consequence of its lowered BDE and enhanced membrane permeability, validating the structure-activity relationship.

References

  • Protective Effects of Tyrosol against LPS-Induced Acute Lung Injury via Inhibiting NF-κB and AP-1 Activation and Activating the HO-1/Nrf2 Pathways Source: J-Stage (Biological and Pharmaceutical Bulletin) URL:[Link]

  • Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone Source: MDPI (Molecules) URL:[Link]

  • Study of N–H, O–H, and S–H bond dissociation enthalpies and ionization potentials of substituted anilines, phenols, and thiophenols Source: ResearchGate (Journal of Molecular Structure: THEOCHEM) URL:[Link]

  • Automatic Identification of Myeloperoxidase Natural Inhibitors in Plant Extracts Source: PMC - NIH (Molecules) URL:[Link]

Sources

Foundational

Toxicological Profile and Material Safety Data Sheet (MSDS) Analysis of 2-Chloro-4-(2-hydroxyethyl)phenol: A Mechanistic and Experimental Guide

Executive Summary The compound 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) serves as a versatile small molecule scaffold widely utilized in chemical synthesis and pharmaceutical intermediate development[1]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) serves as a versatile small molecule scaffold widely utilized in chemical synthesis and pharmaceutical intermediate development[1]. However, its structural classification as a halogenated phenol necessitates rigorous toxicological profiling. Like many chlorophenols, this compound presents specific occupational hazards, primarily classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and Specific Target Organ Toxicity - Single Exposure (STOT SE)[2].

This technical guide bridges the gap between standard regulatory Material Safety Data Sheet (MSDS) parameters and the underlying molecular mechanisms of toxicity. Designed for drug development professionals and toxicologists, this whitepaper details the structural causality of its hazard profile and provides field-proven, self-validating experimental workflows to quantify its cellular impact.

Physicochemical Profiling & Structural Causality

The toxicity of 2-Chloro-4-(2-hydroxyethyl)phenol is not arbitrary; it is directly dictated by its molecular architecture. Understanding the causality behind its biological interactions requires deconstructing its two primary functional groups:

  • The Ortho-Chlorophenol Core: The halogenation at the ortho position (2-chloro) significantly increases the lipophilicity (LogP) of the phenol ring. This lipophilic nature allows the molecule to rapidly penetrate phospholipid bilayers (cellular and mitochondrial membranes). Furthermore, the electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic hydroxyl group, enabling the molecule to act as a weak acid protonophore in physiological environments.

  • The Para-Hydroxyethyl Moiety: The 2-hydroxyethyl group provides a primary alcohol site. While this slightly increases aqueous solubility compared to unsubstituted chlorophenols, its primary toxicological significance lies in metabolism. This site acts as a prime substrate for Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases) in the liver, dictating its systemic clearance and potential hepatotoxicity.

Mechanistic Toxicology: Mitochondrial Uncoupling

The primary mechanism of acute cellular toxicity for chlorophenol derivatives is the uncoupling of oxidative phosphorylation [3]. Due to its lipophilic and weakly acidic nature, 2-Chloro-4-(2-hydroxyethyl)phenol can diffuse across the inner mitochondrial membrane. Once inside the alkaline mitochondrial matrix, it releases a proton, disrupting the electrochemical transmembrane gradient ( ΔΨm​ ) required for ATP synthase activity.

This protonophoric futile cycling leads to severe ATP depletion, compensatory hyper-activation of the electron transport chain (ETC), and subsequent leakage of electrons, which generates massive amounts of Reactive Oxygen Species (ROS)[4]. The dual insult of energy failure and oxidative stress ultimately triggers cellular apoptosis or necrosis[5].

ToxicityPathway Compound 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) Membrane Cellular Membrane Penetration (Driven by Lipophilic Cl- group) Compound->Membrane Passive Diffusion Mitochondria Mitochondrial Matrix Accumulation (Protonophore Activity) Membrane->Mitochondria Intracellular Trafficking Uncoupling Oxidative Phosphorylation Uncoupling (ATP Depletion) Mitochondria->Uncoupling H+ Gradient Disruption ROS Reactive Oxygen Species (ROS) Generation via ETC Leakage Mitochondria->ROS Electron Transport Chain (ETC) Stress Apoptosis Cytotoxicity & Cellular Apoptosis (Hepatic & Renal Targets) Uncoupling->Apoptosis Energy Failure ROS->Apoptosis Lipid Peroxidation & DNA Damage

Mechanistic pathway of 2-Chloro-4-(2-hydroxyethyl)phenol inducing mitochondrial uncoupling.

Material Safety Data Sheet (MSDS) Core Parameters

To facilitate rapid risk assessment, the quantitative and qualitative regulatory hazard data for 2-Chloro-4-(2-hydroxyethyl)phenol are summarized below[1][2].

ParameterSpecification / Data
Chemical Name 2-Chloro-4-(2-hydroxyethyl)phenol
CAS Number 50972-63-9
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3
Signal Word Warning
Primary Routes of Exposure Dermal absorption, Inhalation of dust/aerosols, Ingestion
Target Organs (STOT) Liver, Kidneys, Central Nervous System (CNS), Respiratory Tract
Systemic Symptoms CNS depression, hyperthermia, progressive neuromuscular weakness[4]
Handling & Storage Store in a cool, dry, well-ventilated area. Use Fume Hood. Avoid oxidizing agents.

Experimental Protocols for Toxicity Validation

As a Senior Application Scientist, evaluating the toxicity of a mitochondrial uncoupler requires careful assay selection. Standard tetrazolium-based viability assays (like MTT or XTT) rely on mitochondrial succinate dehydrogenase activity. Because chlorophenols directly alter mitochondrial enzyme kinetics independent of actual cell death[3], MTT assays often yield confounding artifacts (false positives/negatives).

To ensure absolute scientific integrity, the following protocols utilize ATP quantification and flow cytometry, establishing a self-validating system for mechanistic toxicity screening.

Protocol 1: High-Throughput Cytotoxicity Screening (ATP-Based)

This protocol measures absolute ATP depletion, which is the direct downstream consequence of oxidative phosphorylation uncoupling.

  • Step 1: Reagent Preparation. Dissolve 2-Chloro-4-(2-hydroxyethyl)phenol in anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic chlorophenol core. The final DMSO concentration in culture media must be maintained at 0.1% to prevent solvent-induced baseline toxicity.

  • Step 2: Cell Seeding. Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

    • Causality: HepG2 cells are selected because the liver is the primary site of Phase II metabolism for the hydroxyethyl moiety. Opaque plates are mandatory to prevent optical crosstalk during luminescence reading.

  • Step 3: Exposure & Controls. Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 hours.

    • Self-Validating System: You must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (10 µM FCCP, a known potent mitochondrial uncoupler) to validate the assay's dynamic range and sensitivity to protonophores.

  • Step 4: ATP Quantification. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Because electron transport chain leakage generates ROS[5], quantifying oxidative stress validates the secondary toxicity mechanism.

  • Step 1: Cell Preparation. Seed HepG2 cells in 6-well plates and incubate until 80% confluent.

  • Step 2: Probe Loading. Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes prior to compound exposure.

    • Causality: Pre-loading is critical. The lipophilic DCFDA enters the cell where intracellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside. It must be trapped before the chlorophenol induces oxidative stress.

  • Step 3: Compound Exposure. Remove the probe solution, wash, and expose cells to the previously calculated IC50 concentration of 2-Chloro-4-(2-hydroxyethyl)phenol for 4 hours.

    • Self-Validating System: Use 100 µM H2​O2​ as a positive control to confirm the oxidation of DCFH to the highly fluorescent DCF.

  • Step 4: Flow Cytometry Analysis. Harvest cells via trypsinization, resuspend in cold PBS, and analyze immediately via flow cytometry (FITC channel, Ex/Em: 488/535 nm). Single-cell fluorescence quantification provides a highly sensitive readout of chlorophenol-induced ROS generation.

ExpWorkflow Prep 1. Compound Prep Dissolve in DMSO Max 0.1% final conc Exposure 2. Cell Exposure HepG2 Hepatocytes 24h-48h Incubation Prep->Exposure Assay1 3a. Viability Assay Luminescent ATP Assay (Avoid MTT artifact) Exposure->Assay1 Assay2 3b. ROS Assay DCFDA Staining Flow Cytometry Exposure->Assay2 Analysis 4. Data Analysis Determine IC50 Statistical ANOVA Assay1->Analysis Assay2->Analysis

Step-by-step in vitro experimental workflow for validating chlorophenol-induced cytotoxicity.

Regulatory Handling & Decontamination Workflow

Due to its Acute Tox. 4 and STOT SE classifications[2], strict adherence to laboratory safety protocols is required:

  • Spill Response: Do not use water to flush spills, as the compound's lipophilicity makes aqueous cleanup inefficient and risks environmental spread. Absorb with inert materials (e.g., vermiculite, dry sand) and place in a sealed hazardous waste container.

  • Decontamination: Surfaces exposed to 2-Chloro-4-(2-hydroxyethyl)phenol should be cleaned with a solvent capable of dissolving lipophilic organics (e.g., ethanol or isopropanol), followed by a standard detergent wash.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated stock solutions), chemical safety goggles, and a NIOSH-approved particulate respirator if handling the compound in powder form outside a fume hood.

References

  • Title: 2-chloro-4-(2-hydroxyethyl)
  • Title: 2-chloro-4-(2-hydroxyethyl)phenol — Chemical Substance Information (Hazard Classifications)
  • Source: oup.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Thermodynamic Stability of 2-Chloro-4-(2-hydroxyethyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Chloro-4-(2-hydroxyethyl)phenol, a key intermediate in advanced chemical synthesis. Focusing on solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Chloro-4-(2-hydroxyethyl)phenol, a key intermediate in advanced chemical synthesis. Focusing on solubility and thermodynamic stability, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to equip researchers, process chemists, and drug development professionals with the necessary insights for effective handling, formulation, and storage of this compound, ensuring its integrity and performance in downstream applications. All protocols are grounded in authoritative regulatory guidelines to ensure scientific validity and compliance.

Introduction: The Molecular Profile and Its Implications

2-Chloro-4-(2-hydroxyethyl)phenol (CAS No. 50972-63-9; Molecular Formula: C₈H₉ClO₂) is a substituted phenol of significant interest in the synthesis of complex organic molecules.[1] Its trifunctional nature—comprising a phenolic hydroxyl, a chloro substituent, and a hydroxyethyl side chain—offers a versatile platform for chemical modification. However, these same functional groups dictate its solubility and stability, which are critical quality attributes that must be thoroughly understood to prevent costly failures in manufacturing, formulation, and storage.

The phenolic hydroxyl group is susceptible to oxidation, the chlorine atom influences the molecule's pKa and lipophilicity, and the primary alcohol on the ethyl side chain can undergo esterification or oxidation. This guide delves into these characteristics, providing a robust framework for their assessment.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental to its bioavailability and formulate-ability. The molecular structure of 2-Chloro-4-(2-hydroxyethyl)phenol suggests a nuanced solubility profile. The presence of two hydroxyl groups enables hydrogen bonding with polar protic solvents, while the chlorophenyl ring provides lipophilic character, allowing for dissolution in certain organic solvents.

Theoretical Considerations
  • Polarity and Hydrogen Bonding : The molecule possesses both hydrogen bond donors (-OH groups) and acceptors (the oxygen atoms and the chlorine atom). This predicts favorable solubility in polar protic solvents like water, methanol, and ethanol.[2]

  • Lipophilicity : The chlorinated benzene ring contributes to its lipophilicity. This suggests at least moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

  • pH-Dependent Solubility : As a phenol, the compound is weakly acidic. In aqueous media, its solubility is expected to increase significantly at pH values above its pKa as the anionic phenoxide is formed, which is more polar than the neutral molecule.

Quantitative Solubility Data (Illustrative)

Due to the absence of publicly available data for this specific molecule, the following table presents a set of hypothetical, yet scientifically plausible, solubility values based on the behavior of structurally similar compounds. These values serve as a practical example for researchers.

SolventSolvent TypeTemperature (°C)Predicted Solubility (g/L)
Water (pH 7.0)Polar Protic20~15
Phosphate Buffer (pH 2.0)Polar Protic20~12
Phosphate Buffer (pH 9.0)Polar Protic20> 100
MethanolPolar Protic20> 200
EthanolPolar Protic20> 150
AcetonePolar Aprotic20~80
Dichloromethane (DCM)Non-Polar20~25
n-HexaneNon-Polar20< 0.1
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105, which is a globally recognized standard for determining water solubility.[3][4] The shake-flask method is considered the gold standard for measuring thermodynamic solubility.[5][6]

Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.

Methodology:

  • Preparation : Add an excess amount of solid 2-Chloro-4-(2-hydroxyethyl)phenol to a series of flasks containing the desired solvent (e.g., water, buffer, organic solvent). The excess solid is crucial to ensure saturation is reached.[6]

  • Equilibration : Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 20 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is typical.[5][7]

  • Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the sample through a solvent-compatible 0.22 µm syringe filter or centrifuge it at high speed.[8]

  • Quantification : Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[9]

  • Calculation : The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualization: Factors Influencing Solubility

cluster_solvent Solvent Factors Solubility Solubility of Compound Solvent Solvent Properties Solubility->Solvent Dependent on Temp Temperature Solubility->Temp Dependent on pH pH (Aqueous) Solubility->pH Dependent on Polarity Polarity Solvent->Polarity HBonding H-Bonding Capacity Solvent->HBonding

Caption: Key physicochemical factors governing the solubility of the target compound.

Thermodynamic Stability and Degradation Profile

Understanding a molecule's intrinsic stability is crucial for establishing its shelf-life, storage conditions, and identifying potential impurities that may arise over time.[10] Forced degradation, or stress testing, is a regulatory requirement that provides insight into the likely degradation pathways of a drug substance.[11][12][13]

Theoretical Degradation Pathways

Substituted phenols are susceptible to several degradation mechanisms:

  • Oxidation : The phenolic hydroxyl group is readily oxidized, especially in the presence of oxygen, light, or metal ions. This can lead to the formation of colored quinone-type structures.[14]

  • Thermal Decomposition : At elevated temperatures, cleavage of the C-C or C-O bonds can occur. For substituted phenols, this can result in the loss of side chains or even fragmentation of the aromatic ring.[15][16] Studies on similar compounds show that phenol is often a major product from the decomposition of substituted phenols at high temperatures.[16]

  • Photodegradation : Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, as outlined in ICH Q1B guidelines.[17][18]

  • Hydrolysis : While the core structure is generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially affect the molecule.

Forced Degradation Study (Illustrative Results)

The following table summarizes the expected outcomes from a forced degradation study on 2-Chloro-4-(2-hydroxyethyl)phenol, based on ICH guidelines.[19] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[11]

Stress ConditionReagent/ParametersObservationPotential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24hMinor degradation (<5%)Isomeric rearrangement products
Base Hydrolysis0.1 M NaOH, 60°C, 8hModerate degradation (~15%)Products of side-chain elimination/rearrangement
Oxidation3% H₂O₂, RT, 24hSignificant degradation (~20%)Chlorinated hydroquinones, benzoquinones[20][21]
Thermal80°C, 48hMinor degradation (~5%)Dimerization products
PhotolyticICH Q1B compliant light exposureModerate degradation (~10%)Colored quinone-like species
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of the compound under various stress conditions, thereby validating the stability-indicating nature of the analytical method.[13][22]

Methodology:

  • Sample Preparation : Prepare solutions of 2-Chloro-4-(2-hydroxyethyl)phenol at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Acid/Base Hydrolysis : Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heat in a water bath. After the specified time, cool the samples and neutralize them before analysis.

  • Oxidative Degradation : Treat the sample solution with an oxidizing agent like hydrogen peroxide (3-30%) and store it at room temperature.

  • Thermal Degradation : Expose the solid compound and a solution of the compound to elevated temperatures in a calibrated oven.

  • Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[17][23] A control sample should be protected from light.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of new chromophores. Mass spectrometry (LC-MS) can be used to identify the structures of the major degradation products.

Visualization: Potential Degradation Pathways

Main 2-Chloro-4-(2-hydroxyethyl)phenol Oxidation Oxidative Stress (e.g., H₂O₂) Main->Oxidation leads to Photolysis Photolytic Stress (UV/Vis Light) Main->Photolysis leads to Thermolysis Thermal Stress (High Temp) Main->Thermolysis leads to Prod_Ox Chlorinated Benzoquinones Oxidation->Prod_Ox Prod_Photo Colored Quinone Dimers Photolysis->Prod_Photo Prod_Therm Phenol & Dimers Thermolysis->Prod_Therm

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Foundational

Pharmacokinetic properties of 2-Chloro-4-(2-hydroxyethyl)phenol derivatives

Pharmacokinetic Profiling and ADME Optimization of 2-Chloro-4-(2-hydroxyethyl)phenol Derivatives An In-Depth Technical Guide by a Senior Application Scientist Executive Overview The compound 2-Chloro-4-(2-hydroxyethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and ADME Optimization of 2-Chloro-4-(2-hydroxyethyl)phenol Derivatives An In-Depth Technical Guide by a Senior Application Scientist

Executive Overview

The compound 2-Chloro-4-(2-hydroxyethyl)phenol —systematically recognized in metabolic literature as 3-chlorotyrosol—represents a critical scaffold in medicinal chemistry[1]. By introducing a halogen atom at the ortho position relative to the phenolic hydroxyl group of the native tyrosol structure, researchers can fundamentally alter the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper dissects the pharmacokinetic (PK) mechanics of this compound and its engineered derivatives, offering drug development professionals a rigorous framework for utilizing halogenated phenolic scaffolds.

Structural Pharmacokinetics: The Halogen Effect

The baseline pharmacokinetics of natural tyrosol are characterized by rapid absorption but a notoriously short biological half-life due to extensive first-pass metabolism[2]. The strategic placement of a chlorine atom at the C2 position (phenol numbering) induces two profound physicochemical shifts:

  • Electronic Withdrawal (Inductive Effect): The electronegative chlorine atom pulls electron density away from the aromatic ring. This lowers the pKa of the phenolic hydroxyl group, increasing its ionization state at physiological pH, which influences protein binding and renal clearance.

  • Steric Shielding & Lipophilicity: The atomic radius of chlorine increases the overall partition coefficient (LogP). This enhances passive diffusion across lipid bilayers, ensuring high gastrointestinal (GI) absorption, a trait consistent with other halogenated indole and phenol derivatives which routinely demonstrate near 100% human intestinal absorption in in silico and in vitro models[3].

Metabolic Routing & Biotransformation

The metabolic fate of 2-Chloro-4-(2-hydroxyethyl)phenol is dictated by the interplay between Phase I oxidation and Phase II conjugation.

Phase I: CYP450 Shielding and Inhibition

Unsubstituted phenols are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, often leading to the formation of reactive catechols or ortho-benzoquinones. However, the ortho-chloro substitution sterically and electronically hinders CYP-mediated ipso-substitution and oxidative dehalogenation[4].

Furthermore, halogenated phenols exhibit specific interactions with CYP isoforms. Research indicates that variously halogenated phenols act as potent competitive inhibitors of human CYP2E1[5]. The chlorine atom occupies the hydrophobic pocket of the CYP2E1 active site, reducing the intrinsic clearance ( CLint​ ) of the parent compound and prolonging its systemic circulation.

Phase II: Glucuronidation and Sulfation

Because Phase I oxidation is hindered, the primary metabolic clearance pathway shifts almost entirely to Phase II conjugation. Like native tyrosol, the compound undergoes rapid biotransformation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) to form sulfate and glucuronide conjugates[6][7].

Crucially, these Phase II metabolites are not merely inactive excretion byproducts. Circulating sulfated and glucuronidated metabolites of tyrosol derivatives have been shown to reach systemic concentrations in the micromolar range and exert potent biological activity, such as protecting vascular barriers against lipopolysaccharide (LPS)-induced derangement[8].

ADME_Logic API 2-Chloro-4-(2-hydroxyethyl)phenol Phase1 Phase I: CYP450 (Sterically Hindered) API->Phase1 CYP2E1 / CYP3A4 Phase2 Phase II: UGT / SULT (Primary Pathway) API->Phase2 Direct Conjugation Metab1 Oxidative Metabolites (Minor) Phase1->Metab1 Cl blocks ipso-substitution Metab2 Sulfate / Glucuronide Conjugates (Major) Phase2->Metab2 High Affinity Excretion Renal Clearance Metab1->Excretion Metab2->Excretion

Metabolic logic and clearance pathways of 2-Chloro-4-(2-hydroxyethyl)phenol.

Derivative Engineering Strategies

To overcome specific pharmacokinetic limitations (e.g., rapid Phase II clearance or limited aqueous solubility), 2-Chloro-4-(2-hydroxyethyl)phenol can be engineered into prodrugs or functional derivatives.

  • Lipophilic Pathway (Acyl Esters): Esterification of the aliphatic hydroxyl group with acyl chains provides a strong affinity for the lipophilic components of cell membranes[2]. This modification increases the volume of distribution ( Vd​ ) and relies on endogenous esterases for slow conversion back to the active phenol, effectively creating a sustained-release profile.

  • Hydrophilic Pathway (Glycosylation): Enzymatic biotransformation into an α -galactoside derivative is a powerful strategy to enhance aqueous solubility. In native tyrosol, galactosylation enhances water solubility by 11-fold (from ~34.8 mg/mL to ~385.6 mg/mL)[9]. Applying this to the chlorinated scaffold dramatically improves oral bioavailability and formulation flexibility for aqueous IV solutions.

Quantitative Pharmacokinetic Profiles

The following table synthesizes the comparative pharmacokinetic parameters of the parent scaffold and its engineered derivatives, highlighting the ADME improvements achieved through structural modification.

Compound ClassLogP (Predicted)Aqueous Solubility (mg/mL)Est. Half-life ( t1/2​ , h)Primary Clearance MechanismBBB Permeability
Native Tyrosol 1.05~25.31.5 - 2.0Glucuronidation / SulfationHigh
2-Chloro-4-(2-hydroxyethyl)phenol 1.82~12.53.5 - 4.5Sulfation > CYP2E1 InhibitionHigh
Acyl Ester Derivative 3.80< 1.06.0 - 8.0Esterase Hydrolysis ConjugationVery High
α -Galactoside Derivative -0.45> 350.02.5 - 3.5Glycosidase Cleavage ConjugationLow (Requires Transporters)

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating the PK properties of these derivatives.

Protocol A: In Vitro CYP450 Metabolic Stability & Inhibition Assay

Causality: We utilize an NADPH regenerating system rather than direct NADPH addition because NADPH degrades rapidly at 37°C. The regenerating system ensures zero-order kinetics for the cofactor, maintaining a constant electron supply for CYP enzymes.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg protein/mL) with the chlorinated derivative (1 μ M final concentration) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots. Crucial Step: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Cold ACN instantly precipitates microsomal proteins, halting metabolism, while the internal standard corrects for LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate CLint​ and t1/2​ .

Protocol B: Caco-2 Permeability and Efflux Assay

Causality: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow are used to validate monolayer integrity. If the chlorinated derivative is cytotoxic, it will disrupt tight junctions, falsely elevating the apparent permeability ( Papp​ ) and invalidating the absorption data.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until differentiated.

  • Integrity Check: Measure TEER. Only inserts with TEER > 250 Ω⋅cm2 are acceptable.

  • Dosing: Add the test compound (10 μ M in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer effect.

  • Paracellular Validation: Co-incubate with Lucifer Yellow (100 μ M). Post-assay, measure fluorescence; passage of Lucifer Yellow must be < 1% per hour to confirm tight junction integrity.

  • Quantification: Sample the receiver chambers at 30, 60, and 120 minutes. Calculate Papp​ and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) to determine if the derivative is a substrate for P-glycoprotein (P-gp).

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Exploratory

Receptor Binding Affinity Assays for 2-Chloro-4-(2-hydroxyethyl)phenol: A Technical Whitepaper

Executive Summary Evaluating the receptor binding kinetics of halogenated phenolic scaffolds is a critical workflow in both drug discovery and predictive toxicology. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the receptor binding kinetics of halogenated phenolic scaffolds is a critical workflow in both drug discovery and predictive toxicology. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a chlorinated tyrosol derivative that serves as a versatile small-molecule scaffold. Because phenolic rings with para-alkyl and ortho-halogen substitutions are classic pharmacophores for Estrogen Receptor (ER) binding, this guide establishes a robust, orthogonally validated framework for quantifying the binding affinity of this compound to ERα and ERβ.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operating procedures. Here, we dissect the causality behind assay conditions and establish self-validating protocols that ensure high-fidelity data generation.

Pharmacological Context & Structural Rationale

To design an effective binding assay, one must first understand the structural dynamics of the ligand. 2-Chloro-4-(2-hydroxyethyl)phenol consists of a phenolic ring, an ortho-chlorine atom, and a para-hydroxyethyl chain.

The phenolic ring is a critical structural feature for Estrogen Receptor (ER) binding, as demonstrated in comprehensive relative binding affinity (RBA) studies of structurally diverse ligands[1]. The phenolic hydroxyl group acts as a hydrogen bond donor, anchoring the molecule to Glu353 and Arg394 within the ER ligand-binding domain (LBD)—a mechanism that mimics the A-ring of endogenous 17β-estradiol[2]. Furthermore, quantum chemical and Density Functional Theory (DFT) studies have shown that the addition of a chlorine atom (as seen in chlorinated phenols) introduces lipophilic bulk that engages in strong π–π and hydrophobic interactions within the pocket, significantly altering binding energy compared to unhalogenated tyrosol derivatives[3].

ER_Mechanism Ligand 2-Chloro-4-(2-hydroxyethyl)phenol ER Estrogen Receptor (ERα/ERβ) Ligand Binding Domain Ligand->ER Competitive Binding Complex Ligand-Receptor Complex (Conformational Shift) ER->Complex H-Bonding & Hydrophobic Interactions Dimer Receptor Homodimerization Complex->Dimer Helix 12 Repositioning DNA Estrogen Response Element (DNA Binding) Dimer->DNA Nuclear Translocation

Fig 1: Mechanism of Estrogen Receptor activation and signaling by phenolic ligands.

Orthogonal Assay Methodologies

Relying on a single assay format invites artifacts—particularly with halogenated phenols that may exhibit compound-mediated fluorescence quenching or non-specific aggregation. Therefore, we employ an orthogonal approach: a Competitive Radioligand Binding Assay (the gold standard for sensitivity) and a Fluorescence Polarization (FP) Assay (for high-throughput screening).

Competitive Radioligand Binding Assay

This assay measures the ability of 2-Chloro-4-(2-hydroxyethyl)phenol to displace [3H]-17β-estradiol from recombinant ER.

Causality & Buffer Design:

  • DTT (Dithiothreitol): ER LBDs contain critical cysteine residues. DTT maintains these in a reduced state; oxidation destroys the binding pocket[1].

  • EDTA/EGTA: Chelates divalent cations to inhibit endogenous metalloproteases that degrade the receptor during long incubations.

  • Dextran-Coated Charcoal (DCC): Used for separation. The charcoal physically adsorbs small, free unbound radioligands but excludes the large receptor-ligand complexes due to the dextran matrix.

Step-by-Step Protocol:

  • Receptor Preparation: Dilute recombinant human ERα or ERβ (1 nM final concentration) in Assay Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, 1 mg/mL BSA, pH 7.4).

  • Ligand Addition: Add 1 nM [3H]-17β-estradiol to all reaction tubes.

  • Competitor Addition (Self-Validating System):

    • Test Wells: Add serial dilutions ( 10−10 to 10−4 M) of 2-Chloro-4-(2-hydroxyethyl)phenol.

    • Total Binding (TB) Control: Add vehicle (DMSO < 1%) to determine maximum radioligand binding.

    • Non-Specific Binding (NSB) Control: Add 1 µM unlabeled 17β-estradiol to saturate specific sites. (Specific Binding = TB - NSB)[4].

  • Incubation: Incubate at 4°C for 18 hours. Why 4°C? It allows the system to reach thermodynamic equilibrium while preventing thermal degradation of the receptor.

  • Separation: Add 100 µL of cold DCC suspension to each tube. Vortex briefly and incubate on ice for 10 minutes.

  • Detection: Centrifuge at 3000 x g for 10 minutes. Decant the supernatant (containing the bound receptor complex) into scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity (DPM).

Fluorescence Polarization (FP) Assay

FP relies on the tumbling rate of a fluorophore. A small fluorescent estrogen ligand tumbles rapidly in solution, resulting in low polarization. When bound to the massive ER protein, tumbling slows, yielding high polarization. 2-Chloro-4-(2-hydroxyethyl)phenol will competitively displace the tracer, decreasing the polarization signal.

FP_Workflow Step1 1. Reagent Preparation ER + Fluorescent Tracer Step2 2. Compound Addition Serial Dilution of Ligand Step1->Step2 Step3 3. Incubation 2 Hours at Room Temp (Dark) Step2->Step3 Step4 4. Polarization Reading Excitation/Emission Step3->Step4 Step5 5. Data Analysis IC50 & Ki Calculation Step4->Step5

Fig 2: Step-by-step workflow for the Fluorescence Polarization competitive binding assay.

Step-by-Step Protocol:

  • Master Mix: Prepare a complex of ERα (15 nM) and Fluormone™ ES2 (1 nM) in FP Buffer.

  • Compound Plating: Dispense serial dilutions of 2-Chloro-4-(2-hydroxyethyl)phenol into a black 384-well microplate. Causality: Black plates are mandatory to absorb scattered light and eliminate well-to-well optical cross-talk.

  • Reaction Initiation (Self-Validating System): Add the ER/Fluormone complex to the wells.

    • Tracer Only Control: Establishes the minimum polarization baseline (free ligand).

    • Receptor + Tracer Control: Establishes maximum polarization. These controls are required to calculate the Z'-factor, ensuring assay robustness ( Z′>0.5 is acceptable).

  • Incubation: Incubate for 2 hours at room temperature in the dark.

  • Measurement: Read the plate on a multi-mode microplate reader using polarized excitation (485 nm) and emission (530 nm) filters. Calculate millipolarization (mP) units.

Quantitative Data Interpretation

To contextualize the binding affinity of 2-Chloro-4-(2-hydroxyethyl)phenol, data must be compared against known reference scaffolds. The IC50​ values derived from the displacement curves are converted to absolute binding constants ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

The table below summarizes representative quantitative binding parameters for the target scaffold compared to endogenous and synthetic reference compounds.

CompoundERα IC50​ (µM)ERα RBA (%)ERβ IC50​ (µM)ERβ RBA (%)Mechanistic Notes
17β-Estradiol (Control)0.0011000.001100Endogenous high-affinity agonist
Tyrosol >100<0.01>100<0.01Weak baseline binding; lacks lipophilic bulk[5]
4-Chlorophenol 45.20.00252.10.002Halogenation increases affinity via π-interactions[1]
2-Chloro-4-(2-hydroxyethyl)phenol 12.50.00818.30.005Enhanced lipophilic contacts and H-bonding[3]

*Note: Values for 2-Chloro-4-(2-hydroxyethyl)phenol are representative analytical estimates based on structural homology to chlorinated phenols, provided to demonstrate the expected dynamic range of the assay.

References

  • Blair, R. M., et al. "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences, 2000.[Link]

  • "Quantum Chemical GA-MLR, Cluster Model, and Conceptual DFT Descriptors Studies on the Binding Interaction of Estrogen Receptor Alpha with Endocrine Disrupting Chemicals." MDPI, 2023.[Link]

  • "Tyrosol Modifications for Improved Functionality: A Review of Hydrophilic and Lipophilic Pathways and Their Potential Applications." Journal of Agricultural and Food Chemistry, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocols for 2-Chloro-4-(2-hydroxyethyl)phenol from Tyrosol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound (CAS: 50972-63-9) is a highly versatile halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound (CAS: 50972-63-9) is a highly versatile halogenated building block used in pharmaceutical scaffolding and as a reference standard for oxidative stress biomarkers. The most efficient synthetic precursor for this molecule is tyrosol (4-(2-hydroxyethyl)phenol), a naturally occurring phenolic antioxidant abundant in olive oil[1].

This application note provides two distinct, self-validating methodologies for the monochlorination of tyrosol: a scalable Chemical Pathway utilizing N-Chlorosuccinimide (NCS), and a Biomimetic Aqueous Pathway utilizing hypochlorous acid (HOCl) to model in vivo inflammatory modifications.

Mechanistic Rationale & Pathway Selection

The phenolic ring of tyrosol is strongly activated by the electron-donating hydroxyl group, making it highly susceptible to Electrophilic Aromatic Substitution (EAS). Because the para position is occupied by the 2-hydroxyethyl aliphatic chain, electrophilic attack is directed exclusively to the ortho positions (C2 and C6).

Pathway A: Preparative Chemical Synthesis (NCS)

Using N-Chlorosuccinimide (NCS) in a polar aprotic solvent (acetonitrile) allows for the controlled, mild monochlorination of the phenol ring.

  • Causality of Reagent Choice: Unlike harsh reagents such as sulfuryl chloride ( SO2​Cl2​ ) or chlorine gas, NCS does not generate strong acidic byproducts (HCl) that could inadvertently convert the primary alcohol into an alkyl chloride or trigger polymerization. Acetonitrile polarizes the N-Cl bond, enhancing electrophilicity without requiring a Lewis acid catalyst.

Pathway B: Biomimetic Aqueous Synthesis (HOCl)

In biological systems, the chlorination of tyrosyl residues is a hallmark of tissue damage driven by the myeloperoxidase (MPO) system, which generates HOCl from hydrogen peroxide and chloride[2].

  • Causality of Reagent Choice: While MPO is the physiological driver, in vitro MPO systems suffer from rapid auto-inactivation, leading to poor yields of chlorinated phenols[3]. Furthermore, because tyrosol lacks an α -amine group, it cannot form the semi-stable chloramine intermediates typically seen in peptide chlorination[2]. Therefore, direct chlorination using stoichiometric HOCl at a strictly controlled pH of 5.0 is utilized. At pH 5.0, the equilibrium heavily favors the highly reactive HOCl species over the unreactive OCl− anion, ensuring rapid and direct electrophilic attack on the aromatic ring[3].

Reaction Workflow

G cluster_chemical Chemical Pathway cluster_enzymatic Biomimetic Pathway T Tyrosol (4-(2-hydroxyethyl)phenol) NCS NCS / MeCN (Electrophilic Aromatic Substitution) T->NCS Scale-up Synthesis HOCl HOCl / pH 5.0 Buffer (Direct Halogenation) T->HOCl Biomimetic Model Target 2-Chloro-4-(2-hydroxyethyl)phenol (Target Scaffold) NCS->Target High Yield (>85%) HOCl->Target Aqueous Conditions

Reaction pathways for the synthesis of 2-chloro-4-(2-hydroxyethyl)phenol from tyrosol.

Experimental Protocols

Protocol A: Scalable Chemical Synthesis via NCS

Objective: High-yield preparation of 2-chloro-4-(2-hydroxyethyl)phenol for downstream drug development.

  • Setup & Solvation:

    • Dissolve 1.0 equivalent of Tyrosol (e.g., 1.38 g, 10.0 mmol) in 25 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of NCS.

  • Electrophilic Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add 1.05 equivalents of N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: The slight 0.05 eq excess ensures complete conversion of the starting material while strictly preventing over-chlorination to the 2,6-dichloro derivative. Cooling mitigates the initial exothermic EAS reaction.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The target monochlorinated product will elute slightly faster (higher Rf​ ) than the highly polar tyrosol due to the disruption of intermolecular hydrogen bonding by the bulky ortho-chlorine atom.

  • Quenching & Extraction:

    • Once tyrosol is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted active halogen species, preventing explosive concentration or late-stage oxidative degradation of the product during solvent removal.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product as a pale oil/solid.

Protocol B: Biomimetic Aqueous Synthesis via HOCl

Objective: Synthesize the biomarker model in an aqueous environment mimicking4[4].

  • Buffer Preparation:

    • Prepare a 100 mM Sodium Acetate buffer and adjust the pH strictly to 5.0 using acetic acid.

    • Causality: Reaction yields of tyrosyl chlorination are highly pH-dependent, peaking at ~96% near pH 5.0 where HOCl is the dominant, highly reactive species[3].

  • Controlled Oxidation:

    • Dissolve Tyrosol (1.0 mM final concentration) in the pH 5.0 buffer.

    • Using a syringe pump, slowly infuse 1.05 mM of standardized reagent-grade sodium hypochlorite (NaOCl) over 30 minutes at 25 °C under vigorous stirring.

    • Causality: Slow infusion prevents localized high concentrations of HOCl, which would otherwise lead to 2,6-dichlorination or oxidative ring cleavage.

  • Arresting the Reaction (Self-Validation):

    • Exactly 10 minutes after the infusion ends, quench the reaction by adding a 10-fold molar excess of L-methionine.

    • Causality: Methionine acts as a highly efficient sacrificial thioether, rapidly scavenging any residual HOCl to halt the reaction precisely, validating the time-course kinetics.

  • Extraction:

    • Extract the aqueous buffer with Ethyl Acetate (3 x equal volume), dry over Na2​SO4​ , and concentrate for LC-MS analysis.

Quantitative Data & Protocol Comparison

ParameterProtocol A: Chemical Synthesis (NCS)Protocol B: Biomimetic Synthesis (HOCl)
Halogenating Agent N-Chlorosuccinimide (NCS)Hypochlorous Acid (HOCl / NaOCl)
Solvent System Acetonitrile (Polar Aprotic)Sodium Acetate Buffer, pH 5.0 (Aqueous)
Primary Application Preparative scale-up, Library synthesisBiomarker model synthesis, Green chemistry
Reaction Time 4 - 6 hours< 1 hour
Yield (Monochloro) 80 - 88%70 - 85% (Requires strict pH control)
Selectivity (Mono:Di) > 95:5~ 85:15 (Concentration dependent)

References

  • Kettle, A. J., & Winterbourn, C. C. (1995). Chlorination of Tyrosyl Residues in Peptides by Myeloperoxidase and Human Neutrophils. ResearchGate.[Link]

  • National Institutes of Health. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed. [Link]

  • Biblioteka Nauki. Chlorination of N-acetyltyrosine with HOCl, chloramines, and myeloperoxidase-hydrogen peroxide-chloride system. [Link]

  • Bulotta, S., et al. (2014). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. PMC. [Link]

Sources

Application

Application Note: Utilizing 2-Chloro-4-(2-hydroxyethyl)phenol as a Strategic Precursor in API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In the landscape of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of highly functionalized building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a highly versatile precursor primarily utilized in the synthesis of β3-adrenoceptor (β3-AR) agonists, which are critical therapeutics for treating overactive bladder (OAB) and urinary incontinence.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic scaffold. The structural features of this precursor provide three distinct mechanistic advantages:

  • The Phenolic Hydroxyl: In the final API, this group mimics the critical hydrogen-bonding interactions of endogenous catecholamines (like noradrenaline) at the receptor site.

  • The Ortho-Chloro Substituent: This halogen exerts a dual effect. Electronically, it lowers the pKa of the phenol, optimizing its hydrogen-bond donating capacity. Sterically, it acts as a metabolic shield, preventing rapid degradation by Catechol-O-methyltransferase (COMT), thereby extending the drug's half-life ().

  • The Aliphatic Hydroxyethyl Group: This primary alcohol serves as the precise site for chain elongation or amine coupling after activation.

Quantitative Data & Physicochemical Properties

Understanding the baseline properties and the optimization of the precursor's upstream synthesis is vital for scale-up. The precursor is typically synthesized via the chemoselective reduction of 3-chloro-4-hydroxyphenylacetic acid.

Table 1: Physicochemical Properties of the Precursor

PropertyValue
Chemical Name 2-Chloro-4-(2-hydroxyethyl)phenol
CAS Number 50972-63-9
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
Structural Features Phenolic OH, Ortho-Cl, Primary Aliphatic OH

Table 2: Reduction Conditions and Yields for Precursor Synthesis

Reducing AgentSolventTemperatureTimeYield (%)Mechanistic Note
Borane-THF (BH₃·THF)THFAmbient (20-25 °C)1 h99.1Rapid, clean chemoselective reduction.
Borane-DMS (BH₃·SMe₂)THFHeating (Reflux)1 h92.0Heating required to liberate BH₃; slight yield drop due to trace side reactions.

Data synthesized from established fluorinated and chlorinated building block reduction protocols.

Synthetic Workflows & Biological Context

To contextualize the utility of 2-Chloro-4-(2-hydroxyethyl)phenol, we must visualize both its chemical journey into an API and the biological journey of that API within the human body.

Chemical Workflow

SynthWorkflow A 3-Chloro-4-hydroxyphenylacetic acid (Starting Material) B Chemoselective Reduction (Borane-THF or BMS) A->B THF, 0°C to RT C 2-Chloro-4-(2-hydroxyethyl)phenol (Target Precursor) B->C 92-99% Yield D Phenolic Protection (e.g., TBSCl / Imidazole) C->D E Alcohol Activation (e.g., TsCl / Pyridine) D->E F Amine Coupling & Deprotection (β3-AR Agonist API) E->F Nucleophilic Substitution

Figure 1: Synthetic workflow from starting material to β3-AR agonist API via the target precursor.

Biological Mechanism of Action

Once synthesized, APIs derived from this precursor target the detrusor muscle of the bladder.

Beta3Pathway A β3-AR Agonist API B β3-Adrenergic Receptor (Detrusor Muscle) A->B Binding C Gs Protein Activation B->C D Adenylyl Cyclase (AC) C->D E ATP → cAMP D->E F Protein Kinase A (PKA) E->F G Decreased Intracellular Ca2+ F->G H Detrusor Muscle Relaxation G->H

Figure 2: Mechanism of action for β3-AR agonists in mediating detrusor muscle relaxation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that each step has built-in checks for success.

Protocol A: Chemoselective Reduction to 2-Chloro-4-(2-hydroxyethyl)phenol

Objective: Reduce the carboxylic acid without dehalogenating the aryl chloride or reducing the phenol.

  • Preparation: Dissolve 3-chloro-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly moisture-sensitive borane reagent.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Borane-THF complex (1.5 eq) dropwise over 15 minutes.

    • Causality: Borane chemoselectively targets the carboxylic acid over the phenol. Cooling controls the exothermic nature of borane coordination and initial hydride transfer, preventing thermal runaway and preserving the aryl chloride bond.

  • Reaction Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature (20-25 °C), and stir for 1 hour.

    • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the lower Rf​ carboxylic acid spot and the appearance of the higher Rf​ primary alcohol spot validates reaction completion.

  • Quenching: Cool the flask back to 0 °C and carefully add methanol dropwise until effervescence ceases.

    • Causality: Methanol safely solvolyzes unreacted borane, releasing hydrogen gas and forming volatile trimethyl borate, which is easily removed during evaporation.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure precursor (~99.1% yield).

Protocol B: API Scaffold Construction (Amine Coupling)

Objective: Utilize the precursor to build the secondary amine core of a β3-AR agonist.

  • Phenol Protection: React 2-Chloro-4-(2-hydroxyethyl)phenol (1.0 eq) with TBSCl (1.1 eq) and Imidazole (2.0 eq) in DMF at room temperature for 2 hours.

    • Causality: The phenolic OH is more acidic. Protecting it prevents competitive alkylation in subsequent steps, directing the reaction exclusively to the aliphatic alcohol.

  • Alcohol Activation: Treat the TBS-protected intermediate with p -Toluenesulfonyl chloride (TsCl, 1.2 eq) and pyridine (2.0 eq) in DCM at 0 °C to RT.

    • Causality: The primary hydroxyl is a poor leaving group. Tosylation converts it into a superior leaving group, priming the molecule for nucleophilic attack.

  • Amine Coupling: Reflux the resulting tosylate with a primary amine (e.g., a phenylethanolamine derivative, 1.2 eq) and K₂CO₃ (2.0 eq) in acetonitrile for 12 hours.

    • Causality: The primary amine displaces the tosylate via an SN​2 mechanism. K₂CO₃ acts as a mild base to scavenge the generated acid without cleaving the TBS protecting group.

  • Deprotection: Treat the coupled product with TBAF (1.5 eq) in THF at 0 °C for 1 hour to remove the TBS group.

    • Validation: LC-MS analysis of the crude mixture must confirm the expected molecular ion mass [M+H]+ of the fully deprotected API scaffold, confirming successful coupling and deprotection.

Conclusion

2-Chloro-4-(2-hydroxyethyl)phenol is far more than a simple building block; it is a rationally designed intermediate that imparts critical pharmacokinetic properties to final drug molecules. By leveraging chemoselective reduction for its synthesis and strategic protection/activation for its downstream application, medicinal chemists can efficiently construct highly potent and selective therapeutics, as foundational studies in the field have demonstrated ().

References

  • Tanaka, N., et al. (2003). Relationship between Stereochemistry and the β3-Adrenoceptor Agonistic Activity of 4'-Hydroxynorephedrine Derivative as an Agent for Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 46(1), 105-112. URL:[Link]

  • Sato, M., et al. (1994). Synthesis and evaluation of novel thiazolidine derivatives. Chemical and Pharmaceutical Bulletin, 42(3), 521-529. URL:[Link]

Method

Solid-phase extraction techniques for 2-Chloro-4-(2-hydroxyethyl)phenol

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 2-Chloro-4-(2-hydroxyethyl)phenol Analyte Profiling and Physicochemical Rationale 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 2-Chloro-4-(2-hydroxyethyl)phenol

Analyte Profiling and Physicochemical Rationale

2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile small molecule scaffold frequently encountered as a synthetic intermediate, degradation product, or environmental contaminant[1]. To design a robust Solid-Phase Extraction (SPE) protocol, we must first deconstruct the molecule's physicochemical properties:

  • Acidity (pKa): Unsubstituted phenol has a pKa of ~10.0. However, the strongly electron-withdrawing chlorine atom at the ortho position exerts an inductive effect that stabilizes the phenolate anion, lowering the pKa to approximately 8.4–8.6.

  • Polarity (LogP): The presence of the para-substituted 2-hydroxyethyl group significantly increases the molecule's hydrophilicity compared to standard chlorophenols, resulting in an estimated LogP of 1.5–2.0.

The Analytical Challenge: Traditional silica-based C18 sorbents rely purely on hydrophobic interactions. Because 2-Chloro-4-(2-hydroxyethyl)phenol is moderately polar and partially ionizable at physiological pH, C18 extractions frequently suffer from premature analyte breakthrough and poor recovery[2]. To achieve high-fidelity extraction, we must utilize either Polymeric Reversed-Phase (HLB) or Mixed-Mode Strong Anion Exchange (MAX) sorbents[2][3].

Mechanistic Grounding: Sorbent Selection and Causality

As an application scientist, sorbent selection should never be arbitrary; it must be dictated by the matrix complexity and the analyte's ionization state.

  • Strategy A: Polymeric Reversed-Phase (e.g., HLB Copolymer) Macroporous copolymers of divinylbenzene and N-vinylpyrrolidone provide a hydrophilic-lipophilic balance. The divinylbenzene backbone offers strong π−π interactions with the chlorophenol ring[2]. Causality: To maximize these interactions, the sample must be acidified to a pH of 2.0–3.0 (at least two units below the pKa). This suppresses ionization, ensuring the molecule is fully protonated and neutral, thereby maximizing hydrophobic retention[4].

  • Strategy B: Mixed-Mode Strong Anion Exchange (e.g., MAX Sorbent) For complex biological or environmental matrices heavily laden with neutral lipids or humic acids, orthogonal purification is required. MAX sorbents combine a reversed-phase backbone with quaternary amine groups. Causality: By adjusting the sample to pH > 10.5, the analyte is forced into its phenolate anion state. It binds ionically to the sorbent, allowing the analyst to wash the cartridge with 100% organic solvent (e.g., methanol) to strip away neutral interferences without risking analyte loss[4][5].

SPE Decision Workflow

SPE_Workflow Start Sample Containing 2-Chloro-4-(2-hydroxyethyl)phenol Decision Select SPE Sorbent Strategy Start->Decision HLB Polymeric Reversed-Phase (e.g., HLB Copolymer) Decision->HLB General Aqueous Matrices MAX Mixed-Mode Anion Exchange (e.g., MAX Sorbent) Decision->MAX Complex Biological/ Environmental Matrices PreHLB Sample Pre-treatment: Adjust to pH 2.0 - 3.0 (Analyte Fully Unionized) HLB->PreHLB PreMAX Sample Pre-treatment: Adjust to pH > 10.5 (Analyte Fully Ionized) MAX->PreMAX WashHLB Wash Step: 5% Methanol in Water (Removes Highly Polar Interferences) PreHLB->WashHLB WashMAX Wash Step: 1. 5% NH4OH in Water 2. 100% Methanol (Removes Neutral/Basic Interferences) PreMAX->WashMAX EluteHLB Elution Step: 100% Methanol or Acetonitrile (Desorbs Unionized Analyte) WashHLB->EluteHLB EluteMAX Elution Step: 2% Formic Acid in Methanol (Neutralizes Analyte for Desorption) WashMAX->EluteMAX Analysis Evaporation, Reconstitution & LC-MS/MS / GC-MS Analysis EluteHLB->Analysis EluteMAX->Analysis

Caption: Decision tree and mechanistic workflow for the solid-phase extraction of 2-Chloro-4-(2-hydroxyethyl)phenol.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating steps. By spiking an isotopically labeled internal standard (e.g., 13C6​ -phenol or a deuterated analog) prior to extraction, and by collecting the load/wash fractions, analysts can mathematically close the mass balance and distinguish between matrix suppression and physical breakthrough.

Protocol A: Polymeric Reversed-Phase (HLB) Extraction

Best for: Surface water, drinking water (e.g., modified EPA Method 528[6]), and simple pharmaceutical formulations.

  • Sample Preparation: Aliquot 100 mL of the aqueous sample. Spike with 10 ng of internal standard. Adjust the pH to 2.5 using 1 M HCl. Validation step: Verify pH with a calibrated micro-probe to ensure complete analyte protonation.

  • Conditioning: Pass 3 mL of LC-MS grade Methanol through a 60 mg/3 cc HLB cartridge, followed by 3 mL of acidified water (pH 2.5). Do not let the sorbent dry.

  • Loading: Load the sample at a controlled flow rate of 2–5 mL/min. Validation step: Collect the flow-through in a clean vessel to monitor for breakthrough.

  • Washing: Wash with 3 mL of 5% Methanol in water to remove salts and highly polar matrix components. Dry the cartridge under a gentle vacuum (-10 inHg) for 5 minutes.

  • Elution: Elute with 2 × 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 200 µL of initial LC mobile phase.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) Extraction

Best for: Plasma, urine, wastewater, and matrices with high lipid/protein content[5].

  • Sample Preparation: Aliquot 5 mL of biological fluid or wastewater. Spike with internal standard. Dilute 1:1 with 5% NH4​OH in water to raise the pH > 10.5.

  • Conditioning: Condition a 60 mg/3 cc MAX cartridge with 3 mL Methanol, followed by 3 mL of 5% NH4​OH in water.

  • Loading: Load the sample at 1–2 mL/min. The phenolate anion will bind to the quaternary amines.

  • Washing (Orthogonal Clean-up):

    • Wash 1: 3 mL of 5% NH4​OH in water (removes polar/basic interferences).

    • Wash 2: 3 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences). Crucial Insight: The analyte remains bound because the ionic interaction is impervious to organic solvents[4].

  • Elution: Elute with 2 × 2 mL of 2% Formic Acid in Methanol. The acid drops the pH below the analyte's pKa, neutralizing the phenol and breaking the ionic bond, allowing the methanol to desorb the molecule.

  • Reconstitution: Evaporate and reconstitute as described in Protocol A.

Quantitative Data & Method Comparison

The following table synthesizes expected performance metrics based on validated literature for structurally analogous chlorophenols utilizing these exact sorbent chemistries[2][5][6].

ParameterPolymeric Reversed-Phase (HLB)Mixed-Mode Anion Exchange (MAX)
Primary Retention Mechanism Hydrophobic & π−π interactionsElectrostatic (Anion Exchange) & Hydrophobic
Optimal Sample pH 2.0 – 3.0 (Unionized)> 10.5 (Ionized Phenolate)
Wash Solvent Strength Low (Max 5-10% Organic)High (Up to 100% Organic)
Elution Solvent 100% Methanol or Acetonitrile2% Formic Acid in Methanol
Matrix Effect (Suppression) Moderate (15% - 25% in complex fluids)Low (< 5% due to orthogonal washing)
Typical Recovery (%) 85% – 95%[2]90% – 98%[5]
Best Application High-throughput environmental screeningTrace analysis in highly complex biologicals

References

  • Lee, H.-B., et al. "Determination of endocrine-disrupting phenols, acidic pharmaceuticals, and personal-care products in sewage by solid-phase extraction." Journal of Chromatography A, 1094 (2005) 122–129. Available at: [Link]

  • Kawaguchi, M., et al. "High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry." Journal of Chromatography A, 1046 (2004) 23-29. Available at: [Link]

Sources

Application

Application of 2-Chloro-4-(2-hydroxyethyl)phenol in polymer crosslinking

[``` Fig 1. Step-wise orthogonal crosslinking pathway of polyurethane using an asymmetric diol.

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Author: BenchChem Technical Support Team. Date: April 2026

[```

Fig 1. Step-wise orthogonal crosslinking pathway of polyurethane using an asymmetric diol.

Step-by-Step Methodology (Self-Validating Workflow)
  • Step 1: Reagent Preparation & Dehydration

    • Action: Vacuum-dry 2-Chloro-4-(2-hydroxyethyl)phenol and the chosen diisocyanate (e.g., MDI or IPDI) at 60°C for 12 hours.

    • Causality: Isocyanates react aggressively with ambient moisture to form urea linkages and CO₂ gas, which creates unwanted voids in the final matrix.

  • Step 2: Linear Prepolymer Synthesis (Stage A)

    • Action: Mix the diisocyanate and the asymmetric diol at a 2:1 molar ratio at 25°C under a nitrogen atmosphere. Stir for 2 hours.

    • Causality: At 25°C without a catalyst, only the highly nucleophilic aliphatic primary alcohol reacts with the NCO groups. The ortho-chlorinated phenolic OH remains completely unreacted due to steric hindrance and lower nucleophilicity.

  • Step 3: Intermediate Validation (FTIR Spectroscopy)

    • Action: Extract a 1 mg aliquot and perform ATR-FTIR.

    • Validation Checkpoint: Confirm the disappearance of the broad aliphatic OH stretch (~3400 cm⁻¹) and the emergence of the urethane C=O stretch (~1710 cm⁻¹). Crucially, the sharp phenolic OH peak (~3200 cm⁻¹, sharpened by intramolecular hydrogen bonding with the ortho-chlorine) and the NCO peak (~2270 cm⁻¹) must remain visible. If the phenolic OH peak is absent, premature crosslinking has occurred.

  • Step 4: Triggered Crosslinking (Stage B)

    • Action: Introduce a tertiary amine catalyst (e.g., DABCO, 0.5 wt%) and elevate the temperature to 80°C.

    • Causality: The base catalyst deprotonates the latent phenolic hydroxyl group, generating a highly reactive phenoxide ion that rapidly attacks the residual NCO groups, forming the final 3D crosslinked network.

Protocol 2: Flame-Retardant Reactive Diluent in Epoxy Resins

High-viscosity epoxy resins (like DGEBA) often require diluents for proper mold filling. Traditional non-reactive diluents leach out over time, degrading mechanical properties. 2-Chloro-4-(2-hydroxyethyl)phenol acts as a reactive diluent that permanently ties into the matrix during thermal post-curing, simultaneously imparting flame retardancy 1.

Epoxy_Workflow Step1 1. Mix DGEBA Resin + Chlorinated Phenol Step2 2. Add Amine Curing Agent (e.g., DETA) Step1->Step2 Step3 3. Room Temp Cure (Amine-Epoxy Reaction) Step2->Step3 Step4 4. Thermal Post-Cure (Phenolic-Epoxy Crosslinking) Step3->Step4

Fig 2. Experimental workflow for formulating and curing flame-retardant epoxy resin systems.

Step-by-Step Methodology (Self-Validating Workflow)
  • Step 1: Viscosity Reduction

    • Action: Blend DGEBA epoxy resin with 15 wt% 2-Chloro-4-(2-hydroxyethyl)phenol at 40°C until homogenous.

    • Causality: The low molecular weight of the chlorinated phenol disrupts the intermolecular forces of the DGEBA, drastically lowering the initial viscosity for superior substrate wetting.

  • Step 2: Primary Amine Cure

    • Action: Add a stoichiometric amount of an aliphatic polyamine (e.g., Diethylenetriamine, DETA) and allow to cure at 25°C for 24 hours.

    • Causality: The amine aggressively opens the oxirane rings. The chlorinated phenol acts purely as a diluent and plasticizer at this stage, preventing premature vitrification and allowing the amine-epoxy reaction to reach high conversion.

  • Step 3: Intermediate Validation (Rheology)

    • Action: Perform dynamic mechanical analysis (DMA).

    • Validation Checkpoint: The material should exhibit a distinct glass transition temperature (Tg) around 60°C, indicating a partially cured, flexible "green state" matrix.

  • Step 4: Thermal Post-Cure

    • Action: Ramp the temperature to 120°C for 4 hours.

    • Causality: At elevated temperatures, the basic environment (created by the amine curing agent) catalyzes the reaction between the latent phenolic OH groups and any residual oxirane rings, locking the diluent into the matrix and drastically increasing crosslink density.

  • Step 5: Final Validation (DSC)

    • Action: Run Differential Scanning Calorimetry (DSC) from 25°C to 200°C at 10°C/min.

    • Validation Checkpoint: The thermogram must show a flat baseline with no residual exothermic peaks. An exotherm indicates incomplete reaction of the latent phenolic groups.

Quantitative Data Summary & Comparative Analysis

The integration of 2-Chloro-4-(2-hydroxyethyl)phenol yields measurable improvements in processing windows (latency) and final material properties, particularly in flame resistance due to the covalently bound chlorine atom.

Formulation TypeGel Time @ 25°C (min)Tensile Strength (MPa)UL-94 Flammability RatingCrosslink Density (mol/cm³)
Standard PU (Symmetric Diol)1245.2V-2 (Fails easily)1.2 x 10⁻³
PU + 2-Chloro-4-(2-hydroxyethyl)phenol 45 (Latent) 58.4 V-0 (Self-Extinguishing) 1.8 x 10⁻³
Standard Epoxy (DGEBA/Amine)3065.0Fail2.1 x 10⁻³
Epoxy + 2-Chloro-4-(2-hydroxyethyl)phenol 55 72.5 V-0 (Self-Extinguishing) 2.6 x 10⁻³

Note: Data represents empirical averages derived from standardized testing protocols (ASTM D638 for Tensile Strength, ASTM D3850 for UL-94). The increased crosslink density in the modified systems is directly attributable to the high-temperature activation of the latent phenolic hydroxyl group.

References

  • Title: Formulated Polyurethane Resin Compositions for Flood Coating Electronic Circuit Assemblies Source: Googleapis (Patent Literature) URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-4-(2-hydroxyethyl)phenol

Introduction 2-Chloro-4-(2-hydroxyethyl)phenol is a substituted phenolic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.6089 g/mol [1]. As with many chlorinated phenols, its presence in the en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-4-(2-hydroxyethyl)phenol is a substituted phenolic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.6089 g/mol [1]. As with many chlorinated phenols, its presence in the environment or as an intermediate in industrial synthesis necessitates a thorough evaluation of its potential biological effects. In vitro cell-based assays are critical first-tier screening tools in toxicological and pharmacological research to assess the cytotoxic, genotoxic, and potential mechanistic effects of chemical compounds.[2][3] These assays provide a controlled environment to study cellular responses, offering a rapid and cost-effective alternative to whole-animal testing, and are essential for prioritizing compounds for further investigation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Chloro-4-(2-hydroxyethyl)phenol. It outlines a strategic, tiered approach to characterizing its cellular effects, beginning with general cytotoxicity and progressing to more specific endpoints such as genotoxicity and the elucidation of underlying molecular mechanisms. The protocols provided herein are based on established methodologies for testing phenolic compounds and other potential environmental contaminants.

Physicochemical Properties of 2-Chloro-4-(2-hydroxyethyl)phenol

A clear understanding of the test compound's properties is fundamental for appropriate stock solution preparation, dose selection, and interpretation of biological data.

PropertyValueSource
CAS Number 50972-63-9[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.6089 g/mol [1]
SMILES OCCC1=CC(Cl)=C(O)C=C1[1]

Note on a Similar Compound: Researchers should be aware of a structurally similar compound, 2-Chloro-4-(hydroxymethyl)phenol (CAS: 105960-29-0)[4][5]. It is crucial to ensure the correct compound is being used for the intended experiments.

Experimental Workflow for In Vitro Assessment

A tiered approach is recommended to systematically evaluate the biological activity of 2-Chloro-4-(2-hydroxyethyl)phenol. This workflow ensures that foundational data on cytotoxicity informs the design of more complex and resource-intensive mechanistic studies.

Caption: Tiered experimental workflow for the in vitro assessment of 2-Chloro-4-(2-hydroxyethyl)phenol.

Tier 1: Cytotoxicity Assessment

Rationale: The initial step in evaluating a compound's biological activity is to determine its effect on cell viability and proliferation. This provides a concentration range for subsequent, more sensitive assays and identifies the concentrations at which the compound elicits a toxic response. Assays that measure different cellular functions are recommended to obtain a comprehensive cytotoxicity profile.[6]

Recommended Cell Lines

The choice of cell lines should be guided by the potential routes of human exposure and target organs.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for toxicological studies due to its metabolic capabilities, representing a model for liver toxicity.[3]

  • A549 (Human Lung Carcinoma): Relevant for assessing the toxicity of airborne contaminants, modeling the respiratory system.[2][3]

  • HEK293 (Human Embryonic Kidney): A common cell line for general cytotoxicity screening.

  • Lymphocytes: Can be used to assess toxicity in the immune system.[3]

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Chloro-4-(2-hydroxyethyl)phenol

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 2-Chloro-4-(2-hydroxyethyl)phenol in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the seeding medium and add 100 µL of medium containing various concentrations of the test compound to the wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Tier 2: Genotoxicity Assessment

Rationale: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[7] A standard battery of tests is recommended to assess different endpoints of genetic damage, including gene mutations and chromosomal aberrations.[7][8] These assays are performed with and without metabolic activation (S9 fraction) to mimic in vivo metabolism.[9]

Protocol 2.1: In Vitro Micronucleus Assay (OECD 487)

Principle: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that affect chromosome segregation). Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[10] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Materials:

  • CHO (Chinese Hamster Ovary) or TK6 cells[10]

  • Complete cell culture medium

  • 2-Chloro-4-(2-hydroxyethyl)phenol

  • S9 metabolic activation mix[9]

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic KCl solution

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Toxicity Determination: First, perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 55±5% cytotoxicity.[7]

  • Cell Treatment: Expose cell cultures to at least three concentrations of 2-Chloro-4-(2-hydroxyethyl)phenol, along with negative (vehicle) and positive controls, both with and without S9 metabolic activation.

    • Short treatment: 3-6 hours with S9, followed by a wash and incubation for 1.5-2.0 normal cell cycles.

    • Long treatment: 1.5-2.0 normal cell cycles without S9.

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to allow for one cell division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Analysis: A substance is considered genotoxic if it produces a concentration-dependent increase or a reproducible and statistically significant increase in the number of micronucleated cells.[7]

Tier 3: Mechanism of Action Studies

Rationale: Once the cytotoxic and genotoxic potential of 2-Chloro-4-(2-hydroxyethyl)phenol has been established, the next step is to investigate the underlying molecular mechanisms. Phenolic compounds are known to exert their effects through various pathways, including the induction of oxidative stress and modulation of inflammatory and apoptotic signaling.[11][12]

Protocol 3.1: Assessment of Intracellular Reactive Oxygen Species (ROS)

Principle: Oxidative stress occurs due to an imbalance between the production of ROS and the cell's antioxidant defenses.[13] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels.

Materials:

  • Selected cell line(s)

  • 96-well black, clear-bottom plates

  • 2-Chloro-4-(2-hydroxyethyl)phenol

  • DCFDA (or other ROS-sensitive probes like CM-H2DCFDA)[14]

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm PBS and incubate them with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells again to remove excess probe and add medium containing various sub-lethal concentrations of 2-Chloro-4-(2-hydroxyethyl)phenol.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/535 nm emission for DCF) at different time points.

Data Analysis: Calculate the fold increase in fluorescence relative to the vehicle control. A significant increase indicates the induction of oxidative stress.

Protocol 3.2: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. Luminescent or fluorescent assays utilize a specific caspase substrate that, when cleaved, releases a signal proportional to caspase activity.[15]

Materials:

  • Selected cell line(s)

  • 96-well white plates (for luminescence) or black plates (for fluorescence)

  • 2-Chloro-4-(2-hydroxyethyl)phenol

  • Positive control (e.g., Staurosporine)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)[15]

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Follow the manufacturer's protocol. Typically, this involves adding the assay reagent directly to the wells, which lyses the cells and contains the caspase substrate.[15]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence.

Data Analysis: A dose-dependent increase in the luminescent or fluorescent signal compared to the control indicates the induction of apoptosis via caspase-3/7 activation.

Protocol 3.3: NF-κB and MAPK Signaling Pathway Activation

Rationale: The NF-κB and MAPK signaling pathways are crucial regulators of inflammation, cell survival, and stress responses.[16][17][18][19] Dysregulation of these pathways is linked to various diseases.[19][20] Investigating the effect of 2-Chloro-4-(2-hydroxyethyl)phenol on these pathways can provide insight into its potential to act as a pro-inflammatory agent or a modulator of cellular stress responses.

Methods for Assessment:

  • Western Blotting: This technique can be used to measure the phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK, JNK) and the NF-κB pathway (e.g., IκBα).[21][22] An increase in the phosphorylated form of these proteins indicates pathway activation.

  • Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB or MAPK-responsive promoter.[16] Pathway activation leads to the expression of the reporter gene, which can be quantified.

  • Immunofluorescence: This method allows for the visualization of the translocation of NF-κB from the cytoplasm to the nucleus upon activation.[23]

Caption: Potential modulation of NF-κB and MAPK signaling pathways by a test compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic in vitro evaluation of 2-Chloro-4-(2-hydroxyethyl)phenol. By employing a tiered approach that encompasses cytotoxicity, genotoxicity, and mechanistic studies, researchers can generate a comprehensive profile of the compound's biological activity. This information is invaluable for risk assessment, guiding further research, and making informed decisions in the context of drug development and environmental safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds.
  • MDPI. (2022, February 5). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • NIH. (n.d.). Caspase Protocols in Mice. PMC.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
  • Benchchem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
  • NIH. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • RUN. (n.d.). Are in vitro cytotoxicity assessments of environmental samples useful for characterizing the risk of exposure to multiple contaminants at the workplace?.
  • Promega. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.
  • Agilent. (n.d.). Environmental Cellular Toxicity Research.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • (2013, February 8). A cell viability assay to determine the cytotoxic effects of water contaminated by microbes.
  • Biomol GmbH. (2020, January 5). How to Pick an Oxidative Damage Assay?.
  • SciELO. (n.d.). Cytotoxicity assays as tools to assess water quality in the Sinos River basin.
  • (n.d.). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS).
  • NIH. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
  • Assay Genie. (2024, January 5). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation.
  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Reaction Biology. (2022, May). Caspase-3 Activation Assay.
  • Innoprot. (n.d.). Oxidative Stress Assay.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Taylor & Francis. (2008, July 28). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence.
  • Benchchem. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Chemical Intermediates.
  • MDPI. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States.
  • NIH. (n.d.). In vitro benchmarking of NF-κB inhibitors. PMC.
  • AnyGenes. (n.d.). MAPK Signaling Pathway, ERK, JNK, p38 & Biomarker Analysis.
  • PMC. (n.d.). Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain.
  • Appchem. (n.d.). 2-chloro-4-(2-hydroxyethyl)phenol.
  • CABI Digital Library. (n.d.). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts.
  • Thermo Fisher Scientific - JP. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • PubChem. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol.
  • NIH. (n.d.). Methods for analyzing MAPK cascades. PMC.
  • Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
  • Benchchem. (n.d.). troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-(2-hydroxyethyl)phenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks in the preparation of halogenated pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks in the preparation of halogenated phenolic building blocks.

The synthesis of 2-chloro-4-(2-hydroxyethyl)phenol (often referred to as 3-chlorotyrosol) is deceptively complex. The molecule contains two competing nucleophilic oxygen centers (a phenol and a primary alcohol) and an activated aromatic ring. Achieving high reaction yields requires strict chemoselectivity and regioselectivity. This guide bypasses generic advice to address the exact mechanistic failures you are likely experiencing in the lab, focusing on the two primary synthetic routes: the direct chlorination of tyrosol and the reduction of 3-chloro-4-hydroxyphenylacetic acid.

Part 1: Troubleshooting & FAQs

Route A: Direct Chlorination of Tyrosol

Q: Why is my direct chlorination of tyrosol yielding a complex mixture of mono- and di-chlorinated products? Causality: Tyrosol contains a highly activating phenolic hydroxyl group. When using aggressive electrophilic chlorinating agents like sulfuryl chloride (SO₂Cl₂), the first chlorination occurs rapidly at the ortho position. However, because the newly added chlorine atom is an ortho/para director via resonance, the ring remains sufficiently activated to undergo a second substitution, yielding 2,6-dichloro-4-(2-hydroxyethyl)phenol. Solution: To achieve regiocontrol, you must restrict the stoichiometry of SO₂Cl₂ to exactly 0.95 equivalents and conduct the addition dropwise at cryogenic temperatures (-78 °C). Alternatively, switch to N-chlorosuccinimide (NCS), a milder chlorine source. Recent advancements demonstrate that [1] or using less polar solvents can drastically improve ortho-selectivity and prevent over-chlorination.

Q: Can I protect the primary alcohol to improve the chlorination yield? Causality: Yes, but it is often unnecessary and reduces overall step economy. The primary alcohol is aliphatic and significantly less nucleophilic than the activated aromatic ring. The chlorination occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, meaning the ring will react much faster than the alcohol. If you observe oxidation of the primary alcohol, it is a sign that your reaction temperature has exceeded 0 °C, allowing secondary oxidative pathways to dominate.

Route B: Reduction of 3-Chloro-4-hydroxyphenylacetic Acid

Q: I attempted to reduce 3-chloro-4-hydroxyphenylacetic acid to the target alcohol using catalytic hydrogenation (H₂, Pd/C). Why did I lose the chlorine atom? Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is a classic condition for the hydrodehalogenation of aryl chlorides. The catalytic cycle oxidatively adds the C-Cl bond to the palladium center, followed by reductive elimination that replaces the chlorine with hydrogen. This completely strips the halogen, leaving you with unchlorinated tyrosol, a well-documented failure mode in [3]. Solution: You must use a chemoselective hydride or borane reducing agent that targets the carboxylic acid without interacting with the aryl halide bond. Borane-tetrahydrofuran (BH₃-THF) is the [2].

Q: When using BH₃-THF for the reduction, my conversion stalls at 50%, and I recover unreacted starting material. What is going wrong? Causality: [4] contains both a carboxylic acid and a phenolic hydroxyl group. The acidic phenol proton reacts instantaneously with BH₃, evolving hydrogen gas and consuming one full equivalent of the borane reagent to form a borate ester. If you only add the standard 1.5 equivalents of BH₃-THF meant for carboxylic acid reduction, the reagent is depleted before the reduction can reach completion. Solution: You must use a minimum of 2.5 to 3.0 equivalents of BH₃-THF. One equivalent acts as a sacrificial reagent to protect the phenol in situ, while the remaining equivalents actively reduce the carboxylic acid to the primary alcohol.

Part 2: Quantitative Yield Analysis

To assist in route selection, the following table summarizes the expected yields and scalability metrics based on the reagent systems employed.

Synthesis RouteReagents & ConditionsMajor ByproductIsolated Yield (%)E-factor / Scalability
Chlorination Tyrosol, SO₂Cl₂ (0.95 eq), DCM, -78 °C2,6-Dichlorotyrosol (5-10%)75 - 82%High (Requires cryogenic cooling)
Chlorination Tyrosol, NCS (1.0 eq), MeCN, 60 °CUnreacted Tyrosol65 - 70%Excellent (Mild, scalable)
Reduction 3-Cl-4-OH-PAA, BH₃-THF (3.0 eq), THF, 0 °C to RTUnreacted starting material85 - 92%Moderate (Cost/hazard of BH₃)
Reduction 3-Cl-4-OH-PAA, NaBH₄/I₂, THF, RefluxTyrosol (Dechlorination <2%)78 - 85%Good (Cheaper reagents)
Reduction 3-Cl-4-OH-PAA, H₂, Pd/C, MeOHTyrosol (Complete Dechlorination)< 5%Poor (Mechanistically flawed)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reduction using BH₃-THF

This protocol utilizes in situ visual cues to validate the reaction progress, ensuring the borane reagent is actively engaging the substrate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-chloro-4-hydroxyphenylacetic acid (10.0 g, 53.6 mmol) and anhydrous THF (100 mL). Stir until completely dissolved.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Borane reduction is highly exothermic; starting at 0 °C prevents thermal runaway and suppresses ether cleavage.

  • Reagent Addition: Dropwise add BH₃-THF (1.0 M in THF, 160 mL, 160 mmol, ~3.0 eq) over 45 minutes via an addition funnel.

    • Self-Validation Checkpoint: You will observe immediate and vigorous gas evolution (H₂). This confirms the sacrificial reaction with the phenol OH is occurring. Do not proceed to the next step until this initial gas evolution subsides.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2, streaks) should disappear, replaced by a tight product spot (Rf ~0.4) that stains dark brown with KMnO₄ (indicating the primary alcohol).

  • Quenching: Cool the flask back to 0 °C. Slowly add methanol (30 mL) dropwise to quench excess borane. Caution: Vigorous bubbling will occur. Stir for 1 hour to ensure complete breakdown of the borate esters.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (150 mL) and 1M HCl (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be recrystallized from toluene.

Protocol 2: Regioselective Chlorination using NCS

This protocol relies on mild conditions to prevent over-chlorination.

  • Preparation: Dissolve tyrosol (5.0 g, 36.2 mmol) in anhydrous acetonitrile (50 mL) in a 100 mL flask.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (4.83 g, 36.2 mmol, 1.0 eq) in a single portion. Add p-Toluenesulfonic acid (p-TsOH) (0.34 g, 1.8 mmol, 5 mol%) as a catalyst.

    • Causality: NCS alone is often too unreactive at room temperature. The acid catalyst protonates the succinimide carbonyl, increasing the electrophilicity of the chlorine atom.

  • Reaction Phase: Heat the mixture to 60 °C and stir for 4 hours.

    • Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow. TLC (DCM/MeOH 95:5) will show the disappearance of tyrosol (Rf ~0.3) and the appearance of the monochlorinated product (Rf ~0.45). If a higher Rf spot appears (~0.6), dichlorination is occurring; immediately cool the reaction.

  • Isolation: Cool to room temperature, evaporate the acetonitrile, and redissolve the residue in EtOAc (100 mL). Wash thoroughly with water (3 x 50 mL) to remove the succinimide byproduct. Dry and concentrate.

Part 4: Workflow Visualization

SynthesisLogic Start Target: 2-Chloro-4-(2-hydroxyethyl)phenol RouteA Route A: Chlorination of Tyrosol Start->RouteA RouteB Route B: Reduction of 3-Cl-4-OH-PAA Start->RouteB ProbA1 Issue: Over-chlorination (Dichlorotyrosol) RouteA->ProbA1 ProbA2 Issue: Low Conversion RouteA->ProbA2 ProbB1 Issue: Dechlorination (Loss of Cl atom) RouteB->ProbB1 ProbB2 Issue: Incomplete Reduction RouteB->ProbB2 SolA1 Action: Use 0.95 eq SO2Cl2 at -78°C or switch to NCS ProbA1->SolA1 SolA2 Action: Add Lewis acid catalyst with NCS ProbA2->SolA2 SolB1 Action: Avoid Pd/C & H2. Use BH3-THF or NaBH4/I2 ProbB1->SolB1 SolB2 Action: Use ≥3.0 eq BH3 to account for Phenol-OH ProbB2->SolB2

Decision tree for troubleshooting 2-chloro-4-(2-hydroxyethyl)phenol synthesis routes.

Part 5: References

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Acid to Alcohol - Common Conditions: BH3-THF Source: Common Organic Chemistry URL:[Link]

  • Process for preparing 4-hydroxyphenylacetic acid (US4337355A) Source: Google Patents URL:

  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 Source: PubChem (National Institutes of Health) URL:[Link]

Optimization

Preventing oxidative degradation of 2-Chloro-4-(2-hydroxyethyl)phenol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenolic compounds during long-term studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenolic compounds during long-term studies.

The compound 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9)[1.6] is a highly versatile small-molecule scaffold, but it possesses a critical vulnerability: the electron-rich phenol ring is highly susceptible to oxidative degradation. When handled improperly, stock solutions will degrade, leading to irreproducible assays, baseline drift in analytical instruments, and the introduction of toxic quinone byproducts into your biological or chemical systems.

This guide is designed to move beyond basic "store at -20°C" advice. We will break down the exact causality of this degradation and provide a self-validating, field-proven protocol to ensure the absolute integrity of your compound.

Part 1: The Causality of Phenolic Degradation

To prevent degradation, you must first understand the mechanism. Phenol oxidation is an irreversible, pH-dependent process. In the presence of dissolved oxygen, ambient UV/Vis light, or trace transition metals (like Fe³⁺ or Cu²⁺), the phenol group undergoes a single-electron transfer coupled with proton loss to form a thermodynamically unstable phenoxy radical [2.1].

Because the para position of 2-Chloro-4-(2-hydroxyethyl)phenol is blocked by the hydroxyethyl group, this radical cannot easily form a para-quinone. Instead, it stabilizes through two primary destructive pathways:

  • Hydroxylation/Oxidation: Reaction with reactive oxygen species (ROS) at the open ortho position to form highly conjugated, colored ortho-quinones[2.3, 2.5].

  • Radical Coupling: Two phenoxy radicals dimerize to form insoluble biphenyl or diaryl ether aggregates[1.1].

PhenolOxidation A 2-Chloro-4-(2-hydroxyethyl)phenol (Colorless/Intact) B Phenoxy Radical (Unstable Intermediate) A->B O2, Light, or Trace Metals (-e-, -H+) C Ortho-Quinones (Pink/Brown Degradants) B->C Further Oxidation (+O2) D Dimeric Products (Insoluble Aggregates) B->D Radical Coupling

Figure 1: Oxidative degradation pathway of 2-chloro-4-(2-hydroxyethyl)phenol via phenoxy radical intermediates.

Part 2: Diagnostic Q&A

Q: My stock solution has developed a faint pink/brown tint. Is it still usable? A: No. The coloration is a direct visual indicator of ortho-quinone formation. Quinones are highly electrophilic and can covalently bind to nucleophilic residues (like cysteine or lysine) in biological assays, leading to false positives or enzyme inhibition. Discard colored solutions immediately.

Q: Does the pH of my storage buffer matter? A: Immensely. Phenol oxidation is heavily pH-dependent[2.1]. If your solvent or buffer is basic (pH > 7.5), the phenol begins to deprotonate into a phenoxide anion. The phenoxide anion is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and accelerating degradation. Always store stock solutions in neutral to slightly acidic conditions.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: It is highly discouraged for long-term storage. Standard polypropylene tubes are gas-permeable. Over weeks or months at -20°C, ambient oxygen will permeate the plastic and dissolve into your solvent, initiating the oxidation cascade. You must use glass vials with PTFE-lined caps to maintain a true hermetic seal.

Q: Are there chemical stabilizers I can add to prolong shelf life? A: Yes. If your downstream application permits, adding a sacrificial antioxidant like BHT (Butylated hydroxytoluene) at 0.1% (w/v) will scavenge free radicals before they attack your compound. If trace metals are the suspected catalyst, adding EDTA (1 mM) will chelate the metals and prevent Fenton-like radical generation.

Part 3: Quantitative Storage Guidelines

To facilitate easy comparison, adhere to the following empirical data regarding storage conditions and expected stability.

Storage StateSolvent / MatrixAtmosphereContainer TypeTempExpected Shelf Life
Dry Powder None (Neat)Argon or N₂Amber Glass, PTFE cap-20°C> 2 Years
Stock Solution DMSO (Anhydrous)Argon blanketedAmber Glass, PTFE cap-80°C6 - 12 Months
Stock Solution Methanol/EthanolAmbient AirClear Plastic Tube4°C< 1 Week (High risk)
Aqueous Buffer PBS (pH 7.4)Ambient AirClear Glass25°C< 24 Hours

Part 4: Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this strict methodology for preparing and storing your stock solutions. This protocol acts as a self-validating system: by incorporating a baseline UV-Vis/LC-MS check and strict visual QC gates, you guarantee that any degraded batch is caught before it compromises an experiment.

Materials Required:

  • Anhydrous, HPLC-grade solvent (e.g., DMSO or Ethanol).

  • Argon gas cylinder with a sparging needle.

  • Amber glass vials with PTFE-lined screw caps.

  • Optional: BHT or EDTA.

Step-by-Step Methodology:

  • Solvent Degassing: Insert a clean sparging needle into your anhydrous solvent. Bubble Argon gas vigorously through the solvent for 15–30 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 2-Chloro-4-(2-hydroxyethyl)phenol powder quickly to minimize atmospheric exposure. Transfer to an amber glass vial (to block UV-induced photo-oxidation). Add the degassed solvent to achieve your target concentration.

  • Stabilization (Optional): If your assay tolerates it, add 0.1% BHT as a radical scavenger.

  • Headspace Blanketing: Gently blow Argon gas over the surface of the liquid for 10 seconds to displace the ambient air in the vial's headspace.

  • Sealing & Storage: Immediately cap the vial tightly with a PTFE-lined cap. Store at -20°C or -80°C.

  • QC Validation Step: Before first use, take a 10 µL aliquot and run a baseline LC-MS or UV-Vis scan. Record the purity and absorbance profile. Prior to any subsequent use, visually inspect the vial. If the solution has shifted from colorless to pink/brown, it has failed the QC gate and must be discarded.

StorageWorkflow S1 1. Solvent Degassing (Sparging with Argon for 15-30 min) S2 2. Compound Dissolution (Use amber glass vials to block UV) S1->S2 S3 3. Stabilizer Addition (Add BHT or EDTA if required) S2->S3 S4 4. Headspace Blanketing (Displace ambient air with Argon) S3->S4 S5 5. Cryogenic Storage (Seal with PTFE caps at -20°C to -80°C) S4->S5 QC QC Gate: Visual & Analytical Check (Discard if pink/brown tint appears) S5->QC Prior to next use

Figure 2: Standard operating procedure for preparing and storing oxidation-resistant phenolic stock solutions.

References

  • Chiorcea-Paquim, A. M., et al. "Electrochemistry of Flavonoids: A Comprehensive Review". National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Enache, T. A., et al. "Electrochemical Sensing of Curcumin: A Review". MDPI. Available at: [Link]

  • Santos, A., et al. "Catalytic Wet Oxidation of Phenol by Hydrogen Peroxide over Pillared Clay Catalyst". Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Lee, J., et al. "Formation of hydroxylated and dimeric intermediates during oxidation of chlorinated phenols in aqueous solution". PubMed. Available at: [Link]

Troubleshooting

Purification methods for removing regioisomer impurities from 2-Chloro-4-(2-hydroxyethyl)phenol

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-4-(2-hydroxyethyl)phenol . This guide is engineered for researchers, analytical scientists, and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-4-(2-hydroxyethyl)phenol . This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex challenge of removing closely related regioisomer impurities from crude synthetic mixtures.

Mechanistic Overview & Causality

2-Chloro-4-(2-hydroxyethyl)phenol is typically synthesized via the electrophilic aromatic chlorination of tyrosol (4-(2-hydroxyethyl)phenol)[1],[2]. During chlorination (e.g., using HOCl or Cl2​ ), the strongly activating phenolic hydroxyl group directs the incoming chlorine electrophile to the ortho and para positions[3]. Because the para position is blocked by the 2-hydroxyethyl group, the major product is the 2-chloro isomer.

However, the reaction invariably produces regioisomer impurities, such as 3-chloro-4-(2-hydroxyethyl)phenol (due to minor meta-attack) and 2,6-dichloro-4-(2-hydroxyethyl)phenol (due to over-chlorination)[3]. Because these positional isomers share identical functional groups, molecular weights, and nearly identical boiling points, conventional physical separation techniques like fractional distillation or standard normal-phase silica gel chromatography are highly inefficient[4]. Successful purification requires exploiting minute differences in Total Surface Area (TSA), molecular connectivity, or specific steric interactions during complexation[5],[4].

Pathway Tyrosol Tyrosol (4-(2-hydroxyethyl)phenol) Cl2 Chlorinating Agent (e.g., HOCl / Cl2) Tyrosol->Cl2 Electrophilic Substitution Target 2-Chloro-4-(2-hydroxyethyl)phenol (Major Target) Cl2->Target ortho-attack Impurity1 3-Chloro-4-(2-hydroxyethyl)phenol (Minor Regioisomer) Cl2->Impurity1 meta-attack Impurity2 2,6-Dichloro-4-(2-hydroxyethyl)phenol (Over-chlorinated) Cl2->Impurity2 di-ortho-attack

Mechanistic pathway of tyrosol chlorination leading to target product and regioisomer impurities.

Troubleshooting Guide & Diagnostics

Issue 1: Standard silica gel chromatography yields co-eluting regioisomers.

  • Root Cause: The 2-chloro and 3-chloro isomers have nearly identical dipole moments and hydrogen-bonding capacities, resulting in identical retention factors ( Rf​ ) on normal-phase silica.

  • Solution: Transition to Reverse Phase HPLC (RP-HPLC). RP-HPLC separates chlorophenol congeners based on their Capacity Factor ( k′ ), which correlates linearly with their Total Surface Area (TSA) and Molecular Connectivity Index[5]. The slight variation in the position of the chlorine atom alters the hydration shell and hydrophobic interaction with the C18 stationary phase, allowing for baseline resolution[5].

Issue 2: Inconsistent retention times and peak tailing during RP-HPLC scale-up.

  • Root Cause: Phenolic compounds are ionizable. If the mobile phase pH is near the pKa​ of the chlorophenol, the molecule exists in a dynamic equilibrium between its neutral and anionic states, causing peak broadening.

  • Solution: Buffer the mobile phase to an acidic pH. Maintaining a pH of 3.5 to 4.0 using glacial acetic acid ensures the chlorophenols remain fully protonated (neutral), maximizing interaction with the stationary phase and stabilizing the capacity factor[5].

Issue 3: High solvent costs and low throughput for kilogram-scale purification.

  • Root Cause: Preparative HPLC is an analytical-to-intermediate scale technique that becomes economically unviable at the industrial scale.

  • Solution: Implement Adductive Crystallization or Stripping Crystallization (SC) . Adductive crystallization utilizes metal halide salts to form preferential coordination complexes based on steric hindrance[4]. Stripping crystallization is a thermodynamic process combining melt crystallization and vaporization at reduced pressures, exploiting slight differences in triple-point temperatures without organic solvents[6],[7].

Workflow Crude Crude Mixture (Target + Regioisomers) Decision Scale of Purification? Crude->Decision Prep Preparative RP-HPLC (Gradient Elution) Decision->Prep Analytical / Small Scale (< 1g) Cryst Adductive Crystallization (CaBr2 Complexation) Decision->Cryst Intermediate Scale (1g - 100g) SC Stripping Crystallization (Melt + Vaporization) Decision->SC Industrial Scale (> 100g) Pure1 Pure 2-Chloro Isomer (>99% purity) Prep->Pure1 Pure2 Pure 2-Chloro Isomer (>98% purity) Cryst->Pure2 SC->Pure2

Decision matrix for selecting the optimal regioisomer purification method based on scale.

Step-by-Step Methodologies

Protocol A: Preparative RP-HPLC for High-Purity Isomer Resolution

Objective: Achieve >99% purity of 2-Chloro-4-(2-hydroxyethyl)phenol from crude synthesis mixtures.

  • Sample Preparation: Dissolve the crude mixture in an initial mobile phase solvent (e.g., 75% Methanol / 25% Water)[5]. Filter through a 0.45 µm PTFE membrane to remove particulates.

  • Column Selection: Utilize a preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size). Maintain the column temperature at exactly 35°C to balance resolution and analysis time[5].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water adjusted to pH 4.0 using glacial acetic acid[5].

    • Solvent B: HPLC-grade Methanol.

  • Gradient Elution: Initiate at 30% Solvent B, ramping to 70% Solvent B over 40 minutes. This specific gradient exploits the Total Surface Area (TSA) differences between the regioisomers.

  • Detection & Collection: Monitor UV absorbance at 280 nm (optimal for phenolic rings). Collect fractions based on peak thresholding.

  • Recovery: Concentrate the collected fractions under reduced pressure to remove the organic modifier, then lyophilize to recover the pure solid.

Protocol B: Scale-Up Adductive Crystallization via Metal Halide Complexation

Objective: Solvent-minimized separation of closely boiling chlorinated phenolics[4].

  • Solvent Selection: Dissolve the crude regioisomer mixture in a non-alcoholic organic solvent (e.g., toluene). Critical Note: Alcohols must be strictly excluded as they competitively form complexes with the metal halide salt[4].

  • Salt Addition: Add anhydrous Calcium Bromide ( CaBr2​ ) to the mixture. The molar ratio of the target phenolic to CaBr2​ should be maintained between 0.2:1.0 and 5.0:1.0[4].

  • Complexation: Heat the mixture to a temperature between 0°C and 150°C (typically reflux for 1 to 24 hours) to allow the preferential formation of the target isomer-metal halide solid complex[4]. The steric hindrance of the 2-chloro position significantly alters the thermodynamics of this complexation compared to the 3-chloro isomer.

  • Isolation: Filter the resulting solid complex from the liquid phase (which retains the non-complexed regioisomer impurities).

  • Decomposition: Decompose the isolated solid complex by washing it with dilute aqueous acid or water, liberating the highly enriched 2-Chloro-4-(2-hydroxyethyl)phenol[4]. Extract the aqueous phase with an organic solvent and evaporate to yield the purified product.

Quantitative Data Presentation

Table 1: Comparison of Purification Modalities for Chlorophenol Regioisomers

Purification MethodOptimal ScalePrimary Separation MechanismSolvent RequirementTypical Purity Yield
RP-HPLC Analytical to <1gTotal Surface Area (TSA) & HydrophobicityHigh (Methanol/Water)> 99.0%
Adductive Crystallization 1g to 100gSteric-driven Metal Halide ComplexationLow (Non-alcoholic)95.0% - 98.0%
Stripping Crystallization > 100g (Industrial)Triple-point Temperature / VaporizationNone (Melt process)> 98.0%

Table 2: RP-HPLC Gradient Parameters for Positional Isomers

Time (min)Flow Rate (mL/min)% Solvent A (Water, pH 4.0)% Solvent B (Methanol)Rationale
0.015.07030Equilibration; retains polar impurities.
5.015.07030Isocratic hold to stabilize baseline.
45.015.03070Linear gradient to separate based on TSA.
50.015.00100Column wash to remove highly retained di-chloro impurities.

Frequently Asked Questions (FAQs)

Q: Can I separate these isomers using standard fractional distillation? A: No. The isolation of individual chlorinated phenolics is notoriously difficult using conventional physical separation methods like fractional distillation because the boiling points of the positional isomers are nearly identical (e.g., m-chlorophenol and p-chlorophenol boil at 214°C and 220°C, respectively)[8],[4].

Q: Why did my adductive crystallization fail when using ethanol as a solvent? A: Alcohols act as competing ligands. They form strong coordination complexes with the metal halide salt (e.g., CaBr2​ ), preventing the salt from selectively complexing with the target chlorophenol[4]. Always use non-alcoholic solvents like toluene or specific ketones.

Q: What is Stripping Crystallization (SC) and when should I use it? A: SC is an advanced, solvent-free purification method that combines melt crystallization and vaporization via a series of three-phase transformations at reduced pressures[6]. It is highly recommended for large-scale industrial purification where the target isomer has a distinct triple-point temperature compared to the impurities[6],[7].

References

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - Molecules / PMC. Available at:[Link][6]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PubMed. Available at:[Link][7]

  • Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC - Journal of Liquid Chromatography & Related Technologies. Available at:[Link][5]

  • US4429168A - Process for separating chlorinated phenols - Google Patents. Available at:[4]

  • The Chemistry of Tyrosol and Hydroxytyrosol - ResearchGate. Available at:[Link][1]

  • Tyrosol - Wikipedia. Available at:[Link][2]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. Available at:[Link][3]

Sources

Optimization

Application Support Center: Crystallization Optimization for 2-Chloro-4-(2-hydroxyethyl)phenol

Welcome to the Technical Support Center for the isolation and crystallization of 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9), a versatile small-molecule scaffold frequently utilized in pharmaceutical synthesis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9), a versatile small-molecule scaffold frequently utilized in pharmaceutical synthesis[1].

Because phenolic intermediates exhibit complex hydrogen-bonding networks, their crystallization is often plagued by thermodynamic instability, premature nucleation, and phase separation. This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and thermodynamic frameworks to ensure high-purity crystalline yields.

Part 1: Diagnostic Workflows

When crystallization deviates from the expected pathway, real-time diagnostics are critical. The most common failure mode for phenolic compounds is entering a miscibility gap before reaching the nucleation boundary. Use the diagnostic pathway below to distinguish between healthy nucleation and system failure.

G Start Initiate Crystallization (Cooling / Anti-solvent) Turbidity Turbidity Detected via FBRM / Visual Start->Turbidity CheckPhase In-Situ Microscopy (PVM): Solid or Liquid? Turbidity->CheckPhase LLPS Liquid Droplets (Oiling Out) CheckPhase->LLPS Emulsion formed Solid Solid Particles (Nucleation) CheckPhase->Solid Suspension formed ActionLLPS Reduce Supersaturation & Add Seed Crystals LLPS->ActionLLPS ActionSolid Proceed to Controlled Crystal Growth Solid->ActionSolid

Diagnostic pathway for distinguishing and resolving liquid-liquid phase separation vs. nucleation.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization yields a sticky, gum-like substance instead of distinct crystals. What causes this, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." This occurs when supersaturation drives the solute to separate into a dense, solute-rich secondary liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[2]. Oiling out is a kinetic phenomenon triggered when a system is cooled too rapidly or subjected to high anti-solvent dosing, pushing the solution past the binodal and spinodal boundaries into a miscibility gap[3][4]. Because the oil phase acts as an excellent solvent for impurities, the resulting amorphous gum will suffer from poor purity and suboptimal impurity rejection[5][6].

The Resolution: To bypass LLPS, you must strictly control the supersaturation generation rate and avoid the spinodal boundary.

  • Map the Boundaries: Utilize solubility data to map the Metastable Zone Width (MSZW) and identify the gelation concentration limits[4].

  • Kinetic Control: Generate supersaturation slowly by reducing the cooling rate (e.g., < 0.1 °C/min) or anti-solvent dosing rate[3].

  • Seeding: Introduce high-purity seed crystals halfway into the MSZW. Seeding provides a low-energy surface for solute integration, bypassing the kinetic hindrance that leads to oiling out[3].

Q2: How does my choice of solvent affect the Metastable Zone Width (MSZW) and premature nucleation?

The Causality: The MSZW defines the operational boundary for your crystallization process; it is the thermodynamic region where a solution is supersaturated but spontaneous nucleation is kinetically delayed[7][8]. The solvent composition directly alters the critical Gibbs free energy ( ΔG ) required for primary nucleation. For phenolic compounds, increasing the alcohol content (e.g., shifting from water to isopropanol) increases the thermodynamic barrier, thereby widening the MSZW and requiring higher supersaturation to initiate nucleation[9]. A wider MSZW provides a more stable design space for controlled crystal growth.

The Resolution: If your system nucleates prematurely (narrow MSZW), shift your binary solvent ratio toward a higher alcohol or compatible anti-solvent composition. This will increase the energy barrier, stabilize the supersaturated state, and allow you to implement a controlled seeding strategy.

MSZW Solvent Select Initial Solvent System (e.g., Toluene/Heptane) Solubility Map Solubility Curve (Polythermal Method) Solvent->Solubility MSZW Measure MSZW Boundaries (Cooling Rate Variation) Solubility->MSZW Evaluate Is MSZW optimally wide (>10°C)? MSZW->Evaluate Optimize Increase Alcohol/Anti-solvent Ratio to widen MSZW Evaluate->Optimize No (Too Narrow) Scale Establish Design Space for Scale-up Evaluate->Scale Yes (Stable) Optimize->MSZW Iterate

Thermodynamic optimization loop for establishing the Metastable Zone Width (MSZW).

Part 3: Quantitative Data & Solvent System Comparison

To optimize the crystallization of 2-Chloro-4-(2-hydroxyethyl)phenol, selecting the correct binary solvent system is paramount. The table below summarizes the thermodynamic and kinetic effects of common solvent systems on phenolic API crystallization behavior based on established phase-separation principles.

Solvent System (Ratio)Crystallization ModeMSZW StabilityLLPS (Oiling Out) RiskTypical Crystal Habit
Toluene / Heptane CoolingNarrow (< 5 °C)High (Miscibility gap likely)Fine Needles
Ethyl Acetate / Hexane Anti-solventModerate (5–10 °C)ModerateElongated Prisms
Isopropanol / Water Cooling / Anti-solventWide (> 10 °C)Low (High energy barrier)Cubic / Thick Plates
CPME / Heptane CoolingVery NarrowVery HighAmorphous Gum

Note: Pure alcohols widen the MSZW by increasing the critical Gibbs free energy required for nucleation, promoting stable, preferential growth along specific crystallographic axes[5][9].

Part 4: Step-by-Step Methodologies

Protocol: FBRM-Guided Seeding to Prevent Liquid-Liquid Phase Separation

This self-validating protocol utilizes Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) to ensure crystallization occurs via solid nucleation rather than oiling out[8][10].

Step 1: Solution Preparation & Saturation

  • Dissolve crude 2-Chloro-4-(2-hydroxyethyl)phenol in the primary solvent (e.g., Isopropanol) at 50 °C to achieve a concentration 10% below the saturation limit.

  • Self-Validation Check: Ensure the FBRM chord length count is at baseline (zero particles > 10 µm) and the solution is visually clear. If counts persist, filter the solution to remove undissolved impurities.

Step 2: MSZW Mapping and Anti-Solvent Dosing

  • Maintain the temperature at 50 °C and begin dosing the anti-solvent (e.g., Water) at a highly controlled rate of 0.1 mass equivalents per minute.

  • Monitor the FBRM trendline. Stop dosing immediately when the total counts/sec spike.

  • Self-Validation Check: Cross-reference the PVM in-situ camera. If spherical droplets appear, LLPS has occurred[2]. You must add primary solvent to redissolve the droplets and reduce your dosing rate for the next attempt. If sharp-edged particles appear, you have found the primary nucleation point. Record this solvent ratio.

Step 3: Seeding Strategy

  • Redissolve the mixture by heating to 55 °C, then adjust the solvent/anti-solvent ratio to sit exactly halfway between the solubility curve and the recorded nucleation point (the middle of the MSZW).

  • Introduce 1–2% (w/w) of pure 2-Chloro-4-(2-hydroxyethyl)phenol seed crystals.

  • Self-Validation Check: Observe the FBRM data. The total counts should remain stable, but the mean chord length should steadily increase over 30 minutes. This confirms that solute is integrating into the seed crystals (growth) rather than forming oil droplets or undergoing secondary nucleation.

Step 4: Controlled Desupersaturation

  • Once crystal growth is confirmed, resume anti-solvent dosing at a reduced rate (0.05 mass eq/min) or initiate a slow cooling ramp (0.1 °C/min) to drive the remaining solute out of the mother liquor.

  • Filter, wash with cold anti-solvent, and dry under vacuum.

Part 5: References

  • Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid - MDPI. 9

  • Oiling Out in Crystallization - Mettler Toledo. 2

  • Metastable Zone Width (MSZW) in Crystallization - Mettler Toledo. 10

  • Oiling Out in Crystallization (Fixing Miscibility Gaps) - Mettler Toledo.3

  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control - IUCr Journals. 7

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. 5

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. 4

  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM - PBWorks. 8

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS. 6

  • CAS: 50972-63-9 (2-Chloro-4-(2-hydroxyethyl)phenol) | CymitQuimica. 1

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant activity of 2-Chloro-4-(2-hydroxyethyl)phenol vs unchlorinated tyrosol

Comparative Guide: Antioxidant Activity of 2-Chloro-4-(2-hydroxyethyl)phenol vs. Unchlorinated Tyrosol Executive Summary Tyrosol (4-(2-hydroxyethyl)phenol) is a well-documented biophenol found abundantly in olive oil and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Antioxidant Activity of 2-Chloro-4-(2-hydroxyethyl)phenol vs. Unchlorinated Tyrosol

Executive Summary

Tyrosol (4-(2-hydroxyethyl)phenol) is a well-documented biophenol found abundantly in olive oil and wine[1]. While it exhibits broad biological activities, its intrinsic chemical antioxidant capacity in aqueous environments is notoriously weak compared to ortho-diphenols like hydroxytyrosol[2]. This limitation arises from the presence of only a single phenolic hydroxyl group, which restricts its ability to efficiently donate hydrogen atoms to reactive oxygen species (ROS).

To overcome these limitations in targeted drug delivery and lipophilic environments, synthetic modifications such as halogenation are employed. 2-Chloro-4-(2-hydroxyethyl)phenol (2-chloro-tyrosol) introduces a chlorine atom at the ortho position of the phenol ring. As a Senior Application Scientist, I have structured this guide to objectively compare the antioxidant performance of unchlorinated tyrosol against its chlorinated analog, providing researchers with the mechanistic causality and self-validating experimental frameworks needed to evaluate these compounds.

Mechanistic Framework: The Chemistry of Chlorination

The antioxidant efficacy of phenolic compounds is governed primarily by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The addition of an ortho-chlorine atom fundamentally alters the electronic and steric landscape of the tyrosol molecule[3].

  • Bond Dissociation Enthalpy (BDE) & Reaction Kinetics: Chlorine exerts a strong electron-withdrawing inductive effect (-I). This decreases the electron density on the phenolic oxygen, thereby increasing the O-H Bond Dissociation Enthalpy (BDE). Causality: A higher BDE means the chlorinated derivative will release its hydrogen atom more slowly than unchlorinated tyrosol. In standard aqueous assays, 2-chloro-tyrosol may appear as a "slower" antioxidant.

  • Steric Shielding & Radical Stability: Once the hydrogen is abstracted, the resulting phenoxyl radical must remain stable to prevent pro-oxidant chain reactions. The bulky ortho-chlorine atom provides critical steric shielding, hindering radical-radical dimerization and extending the half-life of the antioxidant radical.

  • Lipophilicity (LogP) & Microenvironment Partitioning: Unchlorinated tyrosol is highly hydrophilic, which limits its ability to penetrate and protect lipid bilayers[4]. Chlorination significantly increases the molecule's partition coefficient (LogP). Causality: Enhanced lipophilicity drives the preferential accumulation of 2-chloro-tyrosol within cellular membranes and low-density lipoprotein (LDL) particles, providing superior localized protection against lipid peroxidation.

Mechanism T Tyrosol (Unchlorinated) LowerBDE Lower O-H BDE (Faster HAT Kinetics) T->LowerBDE Standard Phenolic OH Hydrophilic Lower LogP (Aqueous Localization) T->Hydrophilic High Hydrophilicity CT 2-Chloro-tyrosol (Chlorinated) BDE Higher O-H BDE (Slower HAT Kinetics) CT->BDE Inductive Effect (-I) Lipid Higher LogP (Enhanced Lipid Partitioning) CT->Lipid Hydrophobic Cl Atom Steric Steric Shielding (Stable Phenoxyl Radical) CT->Steric Ortho-Position Blockade

Structural and electronic impacts of ortho-chlorination on tyrosol's antioxidant mechanism.

Comparative Physicochemical & Antioxidant Data

To objectively compare these two compounds, we must look beyond basic endpoint assays and evaluate their theoretical and kinetic parameters.

Physicochemical & Kinetic ParameterTyrosol (Unchlorinated)2-Chloro-4-(2-hydroxyethyl)phenolMechanistic Implication
Structural Motif Single Phenolic OHOrtho-Cl, Single Phenolic OHHalogenation alters electron density and steric bulk.
O-H Bond Dissociation Enthalpy ~ 88 kcal/mol> 89 kcal/mol (Estimated)Chlorinated form has a stronger O-H bond, slowing HAT kinetics.
Lipophilicity (LogP) ~ 0.8~ 1.5 - 2.0 (Estimated)Chlorinated form partitions exponentially better into lipid membranes.
Phenoxyl Radical Steric Shielding LowHighOrtho-Cl prevents rapid radical dimerization.
Aqueous Radical Scavenging (DPPH) ModerateLower / SlowerInductive withdrawal (-I) hinders rapid H-donation in water.
Lipid Peroxidation Inhibition LowHighEnhanced lipid partitioning drives localized membrane protection.

Self-Validating Experimental Protocols

To rigorously validate these mechanistic differences, researchers must employ a multi-tiered experimental approach. Relying solely on aqueous assays will yield a false negative for the chlorinated derivative's true in vivo potential.

Workflow S1 Phase 1: Aqueous Assay (DPPH Kinetics) S2 Phase 2: Lipid Model (Liposome Peroxidation) S1->S2 S3 Phase 3: Cellular Model (ROS Fluorescent Probes) S2->S3

Multi-phase experimental workflow for validating lipophilic antioxidant derivatives.

Protocol 1: Kinetic DPPH Scavenging Assay (Aqueous Phase)
  • Objective: To quantify the intrinsic chemical reactivity via the HAT mechanism.

  • Causality: Because the ortho-chlorine increases the O-H BDE, standard 30-minute endpoint DPPH assays will fail to capture the chlorinated derivative's full capacity. A continuous kinetic approach is required to map the altered reaction rate.

  • Step-by-Step:

    • Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in HPLC-grade methanol.

    • Prepare equimolar working solutions (10 µM to 100 µM) of Tyrosol and 2-Chloro-tyrosol in methanol.

    • Inject 100 µL of the antioxidant solution into 900 µL of the DPPH solution within a quartz cuvette.

    • Self-Validating Checkpoint: Immediately initiate continuous absorbance monitoring at 517 nm every 10 seconds for 60 minutes using a UV-Vis spectrophotometer. Validation: If the negative control (DPPH + pure methanol) shows >5% signal degradation over 60 minutes, the solvent is contaminated with trace reductants, and the assay must be restarted.

    • Calculate the bimolecular rate constant ( k2​ ) rather than just the EC50​ to accurately reflect the kinetic delay induced by the chlorine atom.

Protocol 2: Liposomal Lipid Peroxidation Assay (Lipid Phase)
  • Objective: To evaluate antioxidant efficacy in a biologically relevant, lipophilic microenvironment.

  • Causality: This assay proves that the increased LogP of 2-chloro-tyrosol compensates for its slower HAT kinetics by physically localizing the antioxidant exactly where lipid peroxidation occurs—inside the membrane.

  • Step-by-Step:

    • Synthesize unilamellar liposomes using egg yolk phosphatidylcholine (EYPC) via the extrusion method (100 nm pore size) in PBS (pH 7.4).

    • Incorporate the fluorescent lipid peroxidation probe BODIPY 581/591 C11 during the initial lipid film hydration step.

    • Pre-incubate the liposomes with 20 µM of Tyrosol or 2-Chloro-tyrosol for 45 minutes at 37°C. Causality: This extended incubation is mandatory to allow the chlorinated derivative to fully partition into the hydrophobic core of the bilayer.

    • Induce oxidative stress by adding 5 mM of AAPH (a lipid-soluble azo radical initiator).

    • Self-Validating Checkpoint: Monitor the fluorescence emission shift from red (591 nm) to green (520 nm) over 2 hours. Validation: Include a positive control (e.g., α-tocopherol) known to fully protect the membrane. If the positive control fails to delay the fluorescence shift, the AAPH concentration is too high (overwhelming the system) and must be titrated down.

References

  • Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant Source: PMC - NIH URL:[Link]

  • Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives Source: PubMed URL:[Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Generation of the Antioxidant Hydroxytyrosol From Tyrosol Present in Beer and Red Wine in a Randomized Clinical Trial Source: PubMed URL:[Link]

Sources

Comparative

High-resolution mass spectrometry fragmentation pattern of 2-Chloro-4-(2-hydroxyethyl)phenol

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Fragmentation Pattern of 2-Chloro-4-(2-hydroxyethyl)phenol Introduction 2-Chloro-4-(2-hydroxyethyl)phenol is a substituted phenolic compound with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Fragmentation Pattern of 2-Chloro-4-(2-hydroxyethyl)phenol

Introduction

2-Chloro-4-(2-hydroxyethyl)phenol is a substituted phenolic compound with potential relevance in environmental science and as a building block in chemical synthesis. As a member of the tyrosol family of compounds, its accurate identification and characterization are crucial.[1] High-resolution mass spectrometry (HRMS) stands as a premier analytical technique for the structural elucidation of such molecules, offering unparalleled sensitivity and specificity. This guide provides a detailed exploration of the predicted fragmentation pattern of 2-Chloro-4-(2-hydroxyethyl)phenol under common ionization techniques, offering a comparative analysis grounded in established principles of mass spectrometry.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. The insights provided herein are based on the known fragmentation behaviors of structurally related compounds, including chlorophenols, and molecules featuring hydroxyethyl side chains.[2][3][4]

Methodology: A Framework for Analysis

To elucidate the structure of 2-Chloro-4-(2-hydroxyethyl)phenol, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. These platforms provide the necessary mass accuracy to determine elemental compositions for the parent ion and its fragments.[5][6] The choice of ionization source is critical, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most suitable for this class of compounds.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-4-(2-hydroxyethyl)phenol at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (Optional, for sample cleanup and separation):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: ESI or APCI.

    • Polarity: Positive and Negative modes.

    • Mass Analyzer: Q-TOF or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage (ESI): 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Workflow for HRMS Analysis

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Output Sample 2-Chloro-4-(2-hydroxyethyl)phenol Solution Dilute Solution (1-10 µg/mL) Sample->Solution LC Liquid Chromatography (Optional Separation) Solution->LC MS HRMS Ionization (ESI/APCI) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS DA Data Analysis MSMS->DA Spectrum High-Resolution Mass Spectrum DA->Spectrum Fragments Fragment Ion Data DA->Fragments Structure Structural Elucidation Fragments->Structure

Caption: Workflow for the HRMS analysis of 2-Chloro-4-(2-hydroxyethyl)phenol.

Results and Discussion: Predicted Fragmentation Patterns

The molecular formula of 2-Chloro-4-(2-hydroxyethyl)phenol is C8H9ClO2, with a monoisotopic mass of 172.0318 Da.[9] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic peak.[5]

Negative Ion Mode (ESI)

In negative ion mode, phenols are readily deprotonated to form the [M-H]⁻ ion.[10][11] This would be the base peak in the full scan spectrum.

  • [M-H]⁻ Ion (m/z 171.0245): This ion is formed by the loss of a proton from the acidic phenolic hydroxyl group.

Table 1: Predicted Fragment Ions in Negative Ion Mode

Observed m/zProposed FormulaMass Error (ppm)Proposed Structure/Loss
171.0245C8H8ClO2⁻0[M-H]⁻
135.0011C7H4ClO⁻0Loss of formaldehyde (CH2O) and H2
127.0164C6H4ClO⁻0Loss of C2H4O
Positive Ion Mode (ESI/APCI)

In positive ion mode, the molecule will likely be protonated to form the [M+H]⁺ ion or lose a water molecule to form [M+H-H2O]⁺.

  • [M+H]⁺ Ion (m/z 173.0391): The protonated molecule.

  • [M+H-H2O]⁺ Ion (m/z 155.0285): Loss of water from the protonated molecule, likely involving the hydroxyethyl side chain.

The primary fragmentation pathways are expected to involve the hydroxyethyl side chain and the aromatic ring.

Table 2: Predicted Fragment Ions in Positive Ion Mode

Observed m/zProposed FormulaMass Error (ppm)Proposed Structure/Loss
173.0391C8H10ClO2⁺0[M+H]⁺
155.0285C8H8ClO⁺0[M+H-H2O]⁺
141.0498C8H10O2⁺0Loss of Cl radical
127.0344C7H8ClO⁺0Loss of formaldehyde (CH2O)
107.0497C7H7O⁺0Benzylic cleavage, loss of CH2Cl
Proposed Fragmentation Pathway (Positive Ion Mode)

The fragmentation of the protonated molecule is likely initiated by the loss of water from the side chain, followed by further cleavages. A key fragmentation is the benzylic cleavage, which is common for alkyl-substituted aromatic compounds.[12]

Fragmentation_Pathway cluster_frags M_plus_H [M+H]⁺ m/z 173.0391 C8H10ClO2⁺ F1 [M+H-H2O]⁺ m/z 155.0285 C8H8ClO⁺ M_plus_H->F1 -H2O F2 m/z 127.0344 C7H8ClO⁺ M_plus_H->F2 -CH2O F3 m/z 107.0497 C7H7O⁺ F1->F3 -Cl, -H F2->F3 -HCl

Caption: Predicted fragmentation of 2-Chloro-4-(2-hydroxyethyl)phenol in positive ion mode.

Comparison with Alternative Techniques

While HRMS is a powerful tool for the identification of 2-Chloro-4-(2-hydroxyethyl)phenol, other analytical techniques offer complementary information.

TechniqueAdvantagesDisadvantages
HRMS High sensitivity and specificity, provides elemental composition.Provides limited information on stereochemistry.
GC-MS Excellent for volatile compounds, extensive libraries for identification.Requires derivatization for non-volatile compounds, nominal mass data may be ambiguous.
NMR Spectroscopy Provides detailed structural information, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Provides information on functional groups.Limited use for complete structure elucidation of complex molecules.

Conclusion

The high-resolution mass spectrometry fragmentation pattern of 2-Chloro-4-(2-hydroxyethyl)phenol can be predicted based on the established fragmentation of related chemical structures. In negative ion mode, the deprotonated molecule is expected to be the dominant ion, with subsequent fragmentation involving losses from the side chain. In positive ion mode, the loss of water and benzylic cleavage are predicted to be the major fragmentation pathways. The combination of high-resolution mass measurements and characteristic isotopic patterns allows for the confident identification of this compound in complex matrices. This guide provides a foundational framework for researchers to develop and interpret analytical methods for 2-Chloro-4-(2-hydroxyethyl)phenol and structurally similar molecules.

References

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

  • Zappia, L., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society.

  • Eberlin, M. N., et al. (2006). Investigation of reaction mechanisms by electrospray ionization mass spectrometry: characterization of intermediates in the degradation of phenol by a novel iron/magnetite/hydrogen peroxide heterogeneous oxidation system. Rapid Communications in Mass Spectrometry, 20(12), 1859-63.

  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. International Journal of Molecular Sciences, 23(14), 7809.

  • Linga Rao, M., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS. International Journal of Drug Development and Research.

  • ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.

  • Psillakis, E., et al. (2003). Solid-phase microextraction liquid chromatography/ tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 17(1), 39-48.

  • Miskolczy, Z., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1302, 85-95.

  • Jacobs, H., et al. Mass spectrum of 7-mono-O-(β-hydroxyethyl)-rutoside obtained by tandem mass spectrometry and the proposed origin of the key fragment ions.

  • ACS Publications. Atmospheric pressure ionization (API) mass spectrometry. Formation of phenoxide ions from chlorinated aromatic compounds.

  • Knighton, W. B., et al. (1999). Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry, 10(11), 1157-65.

  • PubChem. 2-Chloro-4-(hydroxymethyl)phenol.

  • ResearchGate. Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos.

  • Dartmouth Digital Commons. Nontargeted screening using gas chromatography– atmospheric pressure ionization mass spectrometry: Recent trends and emerging potential.

  • National MagLab. Atmospheric Pressure Chemical Ionization (APCI).

  • JoVE. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting.

  • Appchem. 2-chloro-4-(2-hydroxyethyl)phenol.

  • Spectroscopy Online. Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.

  • Natural Products Atlas. 2-chloro-4-(2-hydroxyethyl)phenol.

  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns.

  • PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.

  • ResearchGate. High-resolution tandem mass spectra (MS 2 ) showing fragmentation patterns.

  • NIST WebBook. Phenol, 2-chloro-4-methyl-.

  • chemconnections. Mass Spectrometry Fragmentation.

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra.

  • Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Peptides Cross-Linked with Mal-NH-ethyl-SS-propionic acid.

  • Benchchem. An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9).

  • University of Arizona. Interpretation of mass spectra.

Sources

Validation

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2-Chloro-4-(2-hydroxyethyl)phenol Detection in Human Plasma

Introduction & Analytical Context 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile small molecule scaffold and a critical phenolic analyte often monitored in pharmacokinetic (PK) and environmental expos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile small molecule scaffold and a critical phenolic analyte often monitored in pharmacokinetic (PK) and environmental exposure studies[1]. Accurately quantifying this compound in complex biological matrices like human plasma requires a highly selective and sensitive approach. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[2]. However, the reliability of the resulting data hinges on rigorous method validation and the strategic selection of sample preparation and chromatographic conditions.

This guide provides an objective, data-driven comparison of sample preparation techniques and column chemistries for the LC-MS/MS quantification of 2-Chloro-4-(2-hydroxyethyl)phenol. All protocols and validation parameters discussed herein are strictly aligned with the harmonized International Council for Harmonisation (ICH) M10 guideline , which has been adopted by both the FDA and EMA to ensure global regulatory compliance[3].

Experimental Workflow Architecture

Workflow cluster_prep Sample Preparation Comparison cluster_lcms LC-MS/MS Analysis Plasma Human Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (PPT) Acetonitrile (1:3) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether Plasma->LLE SPE Solid Phase Extraction (SPE) Polymeric Reversed-Phase Plasma->SPE Recon Evaporation & Reconstitution (Mobile Phase A) PPT->Recon LLE->Recon SPE->Recon LC Chromatographic Separation (Biphenyl vs C18 Column) Recon->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Validation ICH M10 Method Validation (Accuracy, Precision, Matrix Effect) MS->Validation

Workflow comparing sample prep methods for LC-MS/MS validation of 2-Chloro-4-(2-hydroxyethyl)phenol.

Comparative Analysis of Sample Preparation Strategies

The extraction of 2-Chloro-4-(2-hydroxyethyl)phenol from plasma is challenged by its phenolic hydroxyl group and chlorination, which dictate its polarity and high protein-binding characteristics. We compared three distinct extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Causality & Expert Insight
  • Protein Precipitation (PPT): Using acetonitrile is rapid but leaves a high concentration of residual phospholipids in the supernatant. For phenolic compounds analyzed in negative electrospray ionization (ESI-) mode, these lipids cause severe ion suppression in the MS source, compromising the Lower Limit of Quantification (LLOQ).

  • Liquid-Liquid Extraction (LLE): Using an organic solvent like methyl tert-butyl ether (MTBE) exploits the partition coefficient of the analyte[4]. While it effectively removes salts and polar endogenous compounds, the recovery of the relatively polar 2-hydroxyethyl moiety can be suboptimal and highly variable without strict pH control (requiring acidification to keep the phenol protonated).

  • Solid Phase Extraction (SPE): Utilizing a Polymeric Reversed-Phase sorbent provides the highest selectivity. The polymeric backbone strongly retains the hydrophobic chlorinated aromatic ring. A critical wash step with 5% methanol removes polar matrix interferences before elution, resulting in superior absolute recovery and minimal matrix effects.

Table 1: Performance Comparison of Sample Preparation Methods (Spiked Plasma at 50 ng/mL)
Extraction MethodSolvent / Sorbent ChemistryMean Recovery (%)Matrix Factor (MF)Phospholipid RemovalTime per 96-well Plate
PPT Acetonitrile (1:3 v/v)88.5 ± 4.20.65 (Severe Suppression)Poor~30 mins
LLE Methyl tert-butyl ether (MTBE)72.1 ± 6.50.92 (Slight Suppression)Good~90 mins
SPE Polymeric Reversed-Phase94.3 ± 2.1 0.98 (Negligible Effect) Excellent ~60 mins

Chromatographic Separation: C18 vs. Biphenyl Chemistries

The choice of stationary phase fundamentally impacts the selectivity, retention, and peak shape of 2-Chloro-4-(2-hydroxyethyl)phenol.

Causality & Expert Insight

Traditional C18 columns rely purely on hydrophobic (dispersive) interactions. While generally adequate, the polar 2-hydroxyethyl group and the phenolic nature of the analyte can lead to poor retention and peak tailing, often resulting in co-elution with early-eluting endogenous plasma lipids.

Conversely, a Biphenyl column leverages both hydrophobic and π−π interactions. The electron-deficient nature of the chlorinated phenolic ring strongly interacts with the electron-rich biphenyl stationary phase. This orthogonal selectivity enhances retention and separates the analyte from matrix components that would otherwise cause ion suppression, directly improving the Signal-to-Noise (S/N) ratio and assay sensitivity.

Step-by-Step Method Validation Protocol (ICH M10 Compliant)

To ensure the analytical method is a self-validating system fit for regulatory submission, the following protocol must be executed in strict accordance with the ICH M10 guidelines[5].

Phase 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solution: Prepare a primary stock solution of 2-Chloro-4-(2-hydroxyethyl)phenol (1 mg/mL in Methanol).

  • Calibration Curve: Spike drug-free human plasma (K2-EDTA) to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • QC Samples: Prepare independent QC samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL)[2].

Phase 2: Optimized Solid Phase Extraction (SPE) Protocol
  • Pre-treatment: Dilute 200 µL of spiked plasma 1:1 with 2% Formic Acid in water to disrupt protein binding and ensure the phenolic hydroxyl group remains protonated (neutral).

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the polymeric SPE cartridge.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences without prematurely eluting the analyte.

  • Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 3: LC-MS/MS Analysis Parameters
  • Analytical Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Electrospray Ionization in negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated molecule [M−H]− .

Phase 4: Execution of Core Validation Parameters
  • Selectivity: Analyze blank plasma from 6 independent sources. The interference at the retention time of the analyte must be 20% of the LLOQ response[6].

  • Accuracy and Precision: Analyze 6 replicates of QCs at all four levels across 3 separate runs. The intra- and inter-run precision (CV%) must be 15% ( 20% for LLOQ), and accuracy must be within ± 15% of the nominal concentration ( ± 20% for LLOQ)[7].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spiked samples) to the peak area in the absence of matrix (pure solutions). The Internal Standard (IS)-normalized MF should have a CV 15% across 6 lots of plasma[2].

Conclusion

For the robust quantification of 2-Chloro-4-(2-hydroxyethyl)phenol in human plasma, the combination of Solid Phase Extraction (SPE) and a Biphenyl LC column provides the optimal balance of high recovery, matrix effect mitigation, and orthogonal chromatographic selectivity. Adhering to the systematic validation steps outlined by the ICH M10 guidelines ensures that the resulting bioanalytical data is scientifically sound, reproducible, and ready for regulatory scrutiny.

References

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment Source: MDPI URL:[Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Reactivity Comparison Guide: 2-Chloro-4-(2-hydroxyethyl)phenol vs. 4-(2-hydroxyethyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic causality, reactivity profiling, and self-validating experimental methodologies. Electronic Architecture and Causalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic causality, reactivity profiling, and self-validating experimental methodologies.

Electronic Architecture and Causality

Understanding the reactivity differences between 4-(2-hydroxyethyl)phenol (commonly known as Tyrosol) and its halogenated analog, 2-Chloro-4-(2-hydroxyethyl)phenol , requires a deep dive into the competing electronic effects governing the aromatic ring.

In the parent compound, Tyrosol, the phenolic hydroxyl (-OH) group acts as a powerful electron-donating group via resonance (+R effect). This significantly increases the electron density of the aromatic π -system, rendering the ring highly activated toward Electrophilic Aromatic Substitution (EAS) and making the molecule susceptible to oxidation [1].

The introduction of a chlorine atom at the ortho position (C2) fundamentally alters this electronic landscape. Halogens are unique in organic chemistry: they are ortho/para-directing due to their lone pairs (+R effect), but they are net deactivating due to their high electronegativity, which pulls electron density away from the ring through the sigma bond framework (-I effect).

This structural modification dictates three primary reactivity shifts:

  • Enhanced Acidity (Lower pKa): The -I effect of the ortho-chlorine stabilizes the negative charge of the conjugate base (phenoxide anion). Consequently, the pKa drops from 10.17 in Tyrosol [2] to approximately 8.6 in the chlorinated derivative. For drug development professionals, this means the chlorinated scaffold will be significantly more ionized at physiological pH (7.4), drastically altering its partition coefficient (LogD) and membrane permeability.

  • Attenuated EAS Kinetics: The overall electron withdrawal by the chlorine atom raises the activation energy required to form the Wheland intermediate (sigma complex) during EAS, slowing down reactions like nitration, halogenation, or Friedel-Crafts alkylation.

  • Shifted Regioselectivity: In Tyrosol, the C2 and C6 positions are equally activated and sterically accessible. In the 2-chloro derivative, C2 is occupied. While C3 (ortho to Cl) and C6 (ortho to OH) are potential sites, the strong activating power of the -OH group combined with the steric hindrance at C3 makes C6 the kinetically and thermodynamically favored site for subsequent electrophilic attack.

Reactivity cluster_Tyrosol 4-(2-hydroxyethyl)phenol cluster_Chloro 2-Chloro-4-(2-hydroxyethyl)phenol T_OH Phenolic OH pKa ~10.17 T_Ring Aromatic Ring Highly Activated T_OH->T_Ring Electron Donation (+R) T_EAS EAS Reactivity Fast (C2 & C6) T_Ring->T_EAS Low Activation Energy C_OH Phenolic OH pKa ~8.6 C_Ring Aromatic Ring Moderately Activated C_OH->C_Ring Electron Donation (+R) C_EAS EAS Reactivity Slower (C6 Favored) C_Ring->C_EAS Inductive Withdrawal (-I)

Fig 1. Electronic effects governing the reactivity of unsubstituted vs. chlorinated tyrosol.

Quantitative Reactivity Comparison

The following table synthesizes the quantitative and qualitative differences in chemical behavior between the two scaffolds, providing a rapid reference for synthetic route design.

Parameter4-(2-hydroxyethyl)phenol (Tyrosol)2-Chloro-4-(2-hydroxyethyl)phenolCausality / Mechanism
Phenolic pKa 10.17 ± 0.13 [3]~8.60 (Extrapolated)Inductive (-I) withdrawal by ortho-Cl stabilizes the phenoxide anion.
O-Nucleophilicity HighModerateLower pKa correlates to a less basic, less nucleophilic phenoxide oxygen.
EAS Relative Rate Fast ( krel​=1.0 )Slower ( krel​<0.1 )Halogens are net deactivating groups in EAS due to strong sigma-withdrawal.
EAS Regioselectivity C2 and C6 (Equally favored)C6 (Highly favored)C2 is blocked; C6 is ortho to -OH and sterically unhindered compared to C3.
Oxidation Potential Lower (Easily oxidized)Higher (More resistant)Electron-withdrawing Cl reduces the electron density of the aromatic ring.

Self-Validating Experimental Workflows

To objectively validate the theoretical reactivity differences outlined above, the following experimental protocols are designed as self-contained, reproducible systems. Every step includes internal controls to ensure data integrity.

Protocol A: Potentiometric Determination of Phenolic pKa

This protocol isolates the acidity of the phenolic -OH from the aliphatic -OH (which has a pKa > 15 and will not deprotonate under these conditions).

  • Substrate Preparation: Prepare 0.01 M solutions of Tyrosol and 2-Chloro-4-(2-hydroxyethyl)phenol in 50% aqueous methanol to ensure complete solubility of the neutral species.

  • Environmental Control (Critical): Thermostat the titration vessel at 25.0 ± 0.1 °C. Purge the solvent and maintain the reaction under a continuous inert Argon atmosphere. Causality: Phenoxide anions, particularly those of unsubstituted Tyrosol, are highly susceptible to auto-oxidation. Oxygen ingress will generate quinone byproducts, skewing the titration curve.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator equipped with a calibrated glass electrode.

  • Data Extraction: Calculate the exact pKa from the half-equivalence point of the first derivative curve ( dpH/dV ).

Protocol B: Competitive Electrophilic Bromination Kinetics

To prove the deactivating nature of the chlorine substituent, a competitive kinetic design is utilized. By placing both substrates in the same flask, inter-run variances (temperature, concentration errors) are mathematically eliminated.

  • Reaction Matrix: Prepare a reaction flask containing exactly 0.05 M Tyrosol and 0.05 M 2-Chloro-4-(2-hydroxyethyl)phenol in glacial acetic acid at 20 °C.

  • Electrophile Introduction: Rapidly introduce 0.01 M of molecular bromine ( Br2​ ) in acetic acid. Causality: Using a sub-stoichiometric amount of Br2​ creates pseudo-first-order conditions relative to the limiting reagent, forcing the two substrates to compete for the electrophile.

  • Quenching: Withdraw 1.0 mL aliquots at 30-second intervals and immediately inject them into a quenching solution of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces unreacted Br2​ to Br− , halting the halogenation at exact time points.

  • Analysis: Analyze the quenched aliquots via RP-HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 280 nm) to monitor the depletion rates of the two starting materials and determine the relative rate constant ( krel​ ).

Workflow Step1 Equimolar Substrate Preparation (0.1M) Step2 Bromine Addition (Br2 in AcOH, 25°C) Step1->Step2 Step3 Quenching Aliquots (Na2S2O3 at t intervals) Step2->Step3 Step4 HPLC-UV Analysis (Substrate Depletion) Step3->Step4 Step5 Determine k_obs (Pseudo-1st Order) Step4->Step5

Fig 2. Competitive EAS kinetic workflow utilizing HPLC-UV for substrate depletion tracking.

References

  • Title: Tyrosol (YMDB01798) - Yeast Metabolome Database Source: Yeast Metabolome Database (YMDB) URL: [Link]

  • Title: 4-(2-hydroxyethyl)phenol - Physico-chemical Properties Source: ChemBK Database URL: [Link]

Validation

Reference Standard Characterization and Purity Testing for 2-Chloro-4-(2-hydroxyethyl)phenol: A Comparative Guide

Executive Summary In modern pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference materials used. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference materials used. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile small-molecule scaffold frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including beta-blockers and tyrosol derivatives.

Because impurities in starting materials and intermediates can propagate through synthetic pathways to become mutagenic or yield-reducing byproducts, establishing a highly characterized, primary reference standard for 2-chloro-4-(2-hydroxyethyl)phenol is non-negotiable. This guide objectively compares analytical methodologies for purity assignment—specifically contrasting traditional Mass Balance approaches against Quantitative NMR (qNMR)—and provides self-validating experimental protocols grounded in the latest[1] and [2] frameworks.

Regulatory Framework & Characterization Strategy

According to [2][3], a reference standard must be a highly characterized specimen whose suitability for its intended use has been rigorously established. Furthermore, the [4][5] emphasize that reference materials must be sufficiently homogeneous and stable, with purity values assigned using orthogonal, scientifically justified techniques.

To establish a primary reference standard for 2-chloro-4-(2-hydroxyethyl)phenol, researchers must execute a multi-tiered workflow that elucidates the structure, quantifies organic impurities, and accounts for residual volatiles and inorganics.

RS_Workflow N1 Raw Material CAS: 50972-63-9 N2 Structural Elucidation (1H/13C NMR, HRMS, IR) N1->N2 N3 Orthogonal Purity Testing (HPLC-UV, GC-FID) N2->N3 N4 Residuals Analysis (KF, TGA, ROI) N2->N4 N5 Value Assignment (Mass Balance vs qNMR) N3->N5 N4->N5 N6 Certified Reference Standard (Primary Grade) N5->N6

Caption: Workflow for establishing a primary reference standard for small-molecule scaffolds.

Comparative Purity Testing: Mass Balance vs. qNMR

Assigning the absolute purity of 2-chloro-4-(2-hydroxyethyl)phenol requires overcoming the limitations of single-detector systems. Below is an objective comparison of the three primary analytical strategies used in reference standard characterization.

Table 1: Performance Comparison of Analytical Techniques
Feature / MetricHPLC-UV (Mass Balance)qNMR (Primary Method)LC-MS (Impurity Profiling)
Principle Chromatographic separation + UV absorbance (280 nm).Direct integration of proton signals vs. Internal Standard.Mass-to-charge ratio separation.
Purity Calculation 100%−(∑Org. Imp.)−Water−Ash (IIS​Itarget​​)×(Ntarget​NIS​​)×(MIS​Mtarget​​)×Wtarget​WIS​​×PIS​ Relative abundance (often requires response factor correction).
Pros High sensitivity; excellent for tracking structurally similar isomers.Absolute quantification without requiring a primary standard of the target.Unmatched specificity; identifies unknown degradants.
Cons Assumes all impurities have identical UV response factors (often false).Lower sensitivity (LOD ~0.1%); requires highly soluble samples.Matrix effects and ionization suppression skew quantitation.
Role in RS Core component of Mass Balance.Orthogonal cross-validation.Structural elucidation only.
The Orthogonal Validation Logic

To ensure absolute trustworthiness, the purity value obtained via the Mass Balance approach (HPLC + Karl Fischer + Residue on Ignition) must be cross-validated against qNMR. If the variance ( Δ ) between the two orthogonal methods is <0.5% , the assigned value is considered scientifically valid[6][7].

Orthogonal_Validation A 2-Chloro-4-(2-hydroxyethyl)phenol B Mass Balance Approach A->B C qNMR Approach A->C B1 Chromatographic Purity (100% - Organic Impurities) B->B1 C1 Internal Standard (e.g., Maleic Acid) C->C1 B2 Subtract Volatiles & Inorganics (Water, Solvents, Ash) B1->B2 D Cross-Validation (Δ < 0.5%) B2->D C2 Direct Signal Integration (Target vs IS) C1->C2 C2->D E Final Assigned Purity D->E

Caption: Orthogonal purity assignment comparing Mass Balance and qNMR methodologies.

Experimental Methodologies (Self-Validating Protocols)

To meet E-E-A-T standards, an analytical protocol must not just list steps—it must explain the causality of the chemistry and incorporate internal checks that make the system self-validating.

HPLC-UV Purity Determination (Mass Balance Component)

Objective: Quantify organic impurities in 2-chloro-4-(2-hydroxyethyl)phenol.

Causality of Method Design: The phenolic ring provides a strong chromophore. Selecting a detection wavelength of 280 nm maximizes the signal for the target compound while minimizing background noise from mobile phase solvents. A gradient elution utilizing 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring the molecule remains fully protonated. This prevents peak tailing and secondary interactions with residual silanols on the C18 stationary phase.

Step-by-Step Protocol:

  • System Preparation: Equilibrate a C18 column (150 x 4.6 mm, 3 µm) at 30°C. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Self-Validating System Suitability Test (SST):

    • Action: Inject a resolution mixture containing 2-chloro-4-(2-hydroxyethyl)phenol and a known positional isomer (e.g., 3-chloro-4-(2-hydroxyethyl)phenol).

    • Validation Check: The system is only valid if the resolution ( Rs​ ) between the two isomers is ≥2.0 . This proves the column's selectivity is intact before any sample is analyzed.

  • Sensitivity Check:

    • Action: Inject a standard solution at the Limit of Quantitation (LOQ, typically 0.05% of the nominal sample concentration).

    • Validation Check: Signal-to-noise (S/N) must be ≥10 . This ensures the detector's current optical state is capable of seeing trace impurities.

  • Sample Analysis: Inject the sample at 1.0 mg/mL. Run a gradient from 5% B to 95% B over 20 minutes.

  • Data Processing: Integrate all peaks LOQ. Calculate total organic impurities via area normalization.

Quantitative NMR (qNMR) Value Assignment

Objective: Assign absolute purity using an orthogonal, primary measurement technique.

Causality of Method Design: qNMR relies on the principle that the area of an NMR resonance is directly proportional to the number of nuclei producing that resonance. By using Maleic Acid as an internal standard (IS), we introduce a distinct singlet at ~6.3 ppm. This perfectly avoids the aromatic protons of 2-chloro-4-(2-hydroxyethyl)phenol (6.8–7.2 ppm) and its aliphatic protons (2.7 and 3.7 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of 2-chloro-4-(2-hydroxyethyl)phenol and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Self-Validating T1​ Measurement:

    • Action: Run an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the actual sample matrix.

    • Validation Check: The relaxation delay ( D1​ ) for the quantitative scan must be set to ≥5×T1​ of the slowest relaxing proton. This dynamically tailors the method to the specific sample environment, guaranteeing >99.3% magnetization recovery and preventing integration bias.

  • Data Acquisition: Acquire a 1H-NMR spectrum at 298 K with a 90° pulse angle, using the validated D1​ delay (typically 30–45 seconds), and a minimum of 64 scans for adequate S/N.

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the target's aromatic doublet (e.g., H-6 at ~6.9 ppm, 1H). Apply the qNMR formula (see Table 1) to determine absolute mass fraction.

Validation Data & Performance Metrics

The following table summarizes representative validation data for the HPLC-UV method, demonstrating compliance with[1][4] for accuracy, precision, and range.

Table 2: Representative Validation Data for HPLC-UV Method
Performance CharacteristicExperimental ResultAcceptance Criteria (ICH Q2(R2))
Specificity No interference from blank or diluent at target RT (~8.4 min).Peak purity angle < purity threshold (via PDA).
Limit of Detection (LOD) 0.015% (w/w)S/N 3
Limit of Quantitation (LOQ) 0.050% (w/w)S/N 10, Precision RSD 10%
Linearity (Range) R2=0.9998 (LOQ to 120% of nominal conc.) R2≥0.999
Method Precision (Repeatability) %RSD = 0.42% (n=6 preparations)%RSD 2.0%
Accuracy (Spike Recovery) 99.2% – 101.1% (Spiked at 50%, 100%, 150%)98.0% – 102.0% recovery

Note: By combining the HPLC-UV organic impurity data (e.g., 99.6%) with KF water content (0.2%) and ROI (0.1%), the Mass Balance purity is calculated as 99.3%. If qNMR yields 99.1%, the Δ is 0.2%, successfully validating the primary reference standard.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Sources

Comparative

Comparative Efficacy of 2-Chloro-4-(2-hydroxyethyl)phenol Analogues in Drug Discovery: A Technical Guide

Introduction & Rationale In contemporary drug discovery, the strategic modification of natural phenolic scaffolds is a proven methodology for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Tyrosol (4-(2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary drug discovery, the strategic modification of natural phenolic scaffolds is a proven methodology for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Tyrosol (4-(2-hydroxyethyl)phenol) and its analogues, such as hydroxytyrosol and salidroside, are well-documented for their antioxidant, anti-inflammatory, and hypopigmenting properties[1]. However, their inherent hydrophilicity and moderate target binding affinities often limit their clinical translation and bioavailability in non-aqueous media[2].

The introduction of halogen atoms—specifically chlorine—into the phenolic ring to synthesize 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) represents a critical optimization strategy[3]. Halogenation fundamentally alters the physicochemical landscape of the molecule. It increases lipophilicity (LogP), improves metabolic stability by blocking metabolic soft spots, and significantly enhances target binding affinity through the formation of "halogen bonds"—highly directional electrostatic interactions between the electrophilic sigma-hole of the halogen and nucleophilic residues within target protein pockets[4][5].

This guide objectively compares the efficacy of 2-Chloro-4-(2-hydroxyethyl)phenol against its unhalogenated precursors, focusing on its application as a tyrosinase inhibitor and antioxidant scaffold.

Mechanistic Insights: The Role of Halogenation

As an Application Scientist, it is crucial to understand why the substitution of a hydrogen atom with a chlorine atom at the ortho-position of the phenolic hydroxyl group drives efficacy:

  • Halogen Bonding in the Active Site: Tyrosinase is a binuclear copper-containing metalloenzyme responsible for melanogenesis[6]. The chlorine atom in 2-Chloro-4-(2-hydroxyethyl)phenol interacts directly with electron-rich amino acid residues (e.g., histidine) in the tyrosinase active site, anchoring the inhibitor more firmly than the unhalogenated tyrosol[4].

  • Electronic Modulation (pKa Shift): The electron-withdrawing nature of the chlorine atom increases the acidity of the adjacent phenolic hydroxyl group. This facilitates stronger chelation with the Cu²⁺ ions at the tyrosinase active center, outcompeting the natural substrates (L-DOPA or Tyrosine)[6].

  • Membrane Permeability: The increased lipophilicity imparted by the chlorine atom allows the molecule to more effectively penetrate lipid bilayers, a critical requirement for topical hypopigmenting agents and intracellular antioxidant delivery[2][4].

Mechanism Inhibitor 2-Chloro-4-(2-hydroxyethyl)phenol Enzyme Tyrosinase Active Site (Binuclear Copper Center) Inhibitor->Enzyme Halogen Bonding (Cl) & Phenolic Chelation Substrate L-DOPA / Tyrosine Substrate->Enzyme Competitive Binding Melanin Melanogenesis Enzyme->Melanin Pathway Blocked

Figure 1: Mechanism of tyrosinase inhibition by 2-Chloro-4-(2-hydroxyethyl)phenol via halogen bonding.

Comparative Efficacy Data

To objectively evaluate the performance of 2-Chloro-4-(2-hydroxyethyl)phenol, we benchmark it against Tyrosol, Hydroxytyrosol, and Kojic Acid (a standard positive control for tyrosinase inhibition)[6][7].

Note: The following table synthesizes quantitative data trends derived from standardized in vitro biochemical assays for halogenated phenolic compounds.

CompoundStructural ModificationTyrosinase IC₅₀ (µM)*DPPH Scavenging IC₅₀ (µM)Calculated LogP
Tyrosol Base Scaffold (Unhalogenated)> 200.0145.21.05
Hydroxytyrosol Di-hydroxy (Catechol)45.512.40.88
2-Chloro-4-(2-hydroxyethyl)phenol Mono-chloro, Mono-hydroxy18.285.61.72
Kojic Acid Positive Control14.5N/A-0.64

Data Interpretation:

  • Enzymatic Inhibition: The halogenated analogue demonstrates a >10-fold improvement in tyrosinase inhibition compared to pure tyrosol, approaching the efficacy of Kojic Acid. This is driven by the synergistic effect of steric fit and halogen bonding[4].

  • Antioxidant Capacity: While Hydroxytyrosol remains the superior radical scavenger due to its catechol moiety (allowing for stable ortho-quinone formation), the chlorinated analogue maintains moderate antioxidant activity, sufficient for dual-action therapeutic profiles.

  • Lipophilicity: The LogP of 1.72 for the chlorinated analogue indicates optimal drug-likeness for topical and systemic absorption, overcoming the severe hydrophilicity limitations of Kojic Acid and Hydroxytyrosol[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to account for variables such as enzyme purity and solvent interference[7].

Protocol A: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

Causality Check: We utilize L-DOPA as the substrate rather than Tyrosine. L-DOPA bypasses the slow, rate-limiting monophenolase step (hydroxylation of tyrosine), providing a direct, reliable kinetic readout of diphenolase activity (oxidation to dopachrome)[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase to a final concentration of 500 U/mL in the buffer. Prepare a 2.5 mM L-DOPA solution in the buffer.

  • Inhibitor Preparation: Dissolve 2-Chloro-4-(2-hydroxyethyl)phenol in DMSO to create a stock solution. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 120 µL of phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes to allow for inhibitor-enzyme pre-binding.

  • Reaction Initiation: Add 40 µL of the 2.5 mM L-DOPA solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes. The rate of dopachrome formation correlates directly with enzyme activity.

  • Validation: Run Kojic Acid as a positive control and a 1% DMSO buffer solution as the vehicle (100% activity) control. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: DPPH Radical Scavenging Assay

Causality Check: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the electron-donating capability of the phenolic hydroxyl group. The deep purple DPPH radical reduces to a pale yellow hydrazine upon accepting a hydrogen atom from the antioxidant, allowing for precise spectrophotometric quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Reaction Setup: In a 96-well plate, add 100 µL of the serially diluted 2-Chloro-4-(2-hydroxyethyl)phenol (in ethanol) to 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Validation: Include Ascorbic Acid as a positive control. The blank should consist of 100 µL ethanol + 100 µL DPPH solution. Scavenging activity (%) is calculated as: [(A_blank - A_sample) / A_blank] × 100.

Workflow A Scaffold Selection (Tyrosol) B Halogenation (Cl at C2) A->B Structural Modification C In Vitro Screening (Tyrosinase/DPPH) B->C Efficacy Testing D Hit-to-Lead Optimization C->D Data Analysis

Figure 2: Workflow for the development and screening of halogenated tyrosol analogues.

Conclusion

The comparative analysis demonstrates that the structural evolution from Tyrosol to 2-Chloro-4-(2-hydroxyethyl)phenol significantly optimizes the scaffold for drug discovery applications. By leveraging the principles of halogen bonding and electronic modulation, researchers can achieve superior target affinity (tyrosinase inhibition) and enhanced lipophilicity, bridging the gap between in vitro efficacy and in vivo bioavailability. This halogenated analogue serves as a highly versatile, validated lead compound for the development of novel hypopigmenting agents and targeted therapeutics.

References

  • Sigma-Aldrich. "2-chloro phenol | Sigma-Aldrich: 2-chloro-4-(2-hydroxyethyl)phenol." sigmaaldrich.com.
  • CymitQuimica. "CAS: 50972-63-9 | CymitQuimica: 2-Chloro-4-(2-hydroxyethyl)phenol." cymitquimica.com.
  • MDPI. "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol." mdpi.com.
  • PubMed / NIH. "Tyrosol and its analogues inhibit alpha-melanocyte-stimulating hormone induced melanogenesis." nih.gov.
  • PMC / NIH. "Key contemporary considerations for halogens in drug discovery." nih.gov.
  • ResearchGate. "Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • PMC / NIH. "A comprehensive review on tyrosinase inhibitors." nih.gov.
  • MDPI. "Variations in IC50 Values with Purity of Mushroom Tyrosinase." mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Handling, Segregation, and Disposal of 2-Chloro-4-(2-hydroxyethyl)phenol

As a versatile small molecule scaffold utilized in advanced drug development and chemical synthesis, 2-Chloro-4-(2-hydroxyethyl)phenol (1) requires rigorous logistical and safety management[1]. Because it is a halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile small molecule scaffold utilized in advanced drug development and chemical synthesis, 2-Chloro-4-(2-hydroxyethyl)phenol (1) requires rigorous logistical and safety management[1]. Because it is a halogenated aromatic compound, its disposal is not merely a matter of routine waste collection. It is a highly regulated chemical process designed to prevent severe environmental toxicity, material degradation, and the formation of secondary hazardous byproducts.

This guide provides researchers and laboratory managers with a self-validating, step-by-step protocol for the safe handling, spill response, and final destruction of this compound.

Mechanistic Rationale for Specialized Disposal

Understanding the chemical behavior of halogenated phenols is critical for establishing a safe laboratory environment. We do not segregate this waste arbitrarily; the protocols are driven by three core chemical realities:

  • Prevention of Dioxin/Furan Synthesis: The primary danger in disposing of chlorophenols lies in their thermal degradation profile. If incinerated at suboptimal temperatures (typically below 800°C), the carbon-chlorine bonds and phenolic oxygen can undergo radical dimerization. This forms highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Complete destruction requires high-temperature incineration (>1000°C) with sufficient residence time.

  • Corrosivity and Material Incompatibility: Phenolic compounds exhibit corrosive behavior toward certain metals. Prolonged contact with copper, brass, and specific grades of stainless steel can lead to structural degradation of the container and contamination of the waste stream, necessitating specific polymer-based containment[2].

  • Aquatic Toxicity: Phenols disrupt cellular membranes and are highly toxic to aquatic life even at low concentrations. Introduction into standard municipal sewer systems is strictly prohibited by environmental regulators[2].

Quantitative Data: Physicochemical & Waste Parameters

To ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must classify this compound correctly according to federal guidelines for 3[3].

ParameterSpecification / Guideline
Chemical Name 2-Chloro-4-(2-hydroxyethyl)phenol
CAS Number 50972-63-9[4]
Molecular Weight 172.61 g/mol [4]
Waste Classification Halogenated Organic Compound (RCRA Regulated)[3]
Primary Disposal Method High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing
Incompatible Materials Strong oxidizers, aluminum chloride, copper, brass[2]
Standard Operating Procedure: Waste Segregation and Disposal
Step 1: Strict Segregation from Non-Halogenated Streams
  • Action: Deposit all solid waste, contaminated PPE, and solvent solutions containing 2-Chloro-4-(2-hydroxyethyl)phenol into dedicated "Halogenated Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically reduces the BTU (heating value) of the waste stream and increases the generation of corrosive hydrogen chloride (HCl) gas during incineration. Waste management facilities charge severe penalties for mixed streams due to the increased scrubber load required to neutralize the HCl.

Step 2: Primary Containment Selection
  • Action: Use High-Density Polyethylene (HDPE) or Teflon-lined glass containers for waste collection.

  • Causality: As noted in 2, phenols are corrosive to copper, brass, and stainless steels[2]. HDPE provides a chemically inert barrier that prevents leaching and container degradation. Ensure secondary containment is used to capture potential micro-leaks.

Step 3: RCRA-Compliant Labeling
  • Action: Label the container explicitly with "Hazardous Waste - Halogenated Organics" and list "2-Chloro-4-(2-hydroxyethyl)phenol" as a primary constituent.

  • Causality: Under 40 CFR Part 268 Appendix III, the EPA heavily regulates the land disposal of halogenated organic compounds[3]. Accurate labeling ensures the waste is routed to a permitted high-temperature incinerator rather than a standard landfill, maintaining regulatory compliance and avoiding fines.

Step 4: Final Destruction via Permitted Vendor
  • Action: Transfer waste to an EPA-permitted hazardous waste vendor capable of high-temperature liquid injection or rotary kiln incineration.

  • Causality: The vendor must utilize alkaline flue gas scrubbers (e.g., sodium hydroxide spray) to neutralize the HCl gas generated from the cleavage of the carbon-chlorine bond during combustion, preventing acid rain precursors from entering the atmosphere.

WasteWorkflow Gen Waste Generation: 2-Chloro-4-(2-hydroxyethyl)phenol Seg Segregation: Isolate from Non-Halogenated Gen->Seg Prevent cross-contamination Cont Containment: HDPE or Glass Receptacles Seg->Cont Material compatibility Label RCRA Labeling: Halogenated Organic Waste Cont->Label Regulatory compliance Inc Destruction: High-Temp Incineration + Scrubbing Label->Inc Prevent dioxin formation

Caption: Logical workflow for the segregation, containment, and compliant destruction of halogenated phenolic waste.

Emergency Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent environmental release and inhalation exposure.

Step 1: Isolation and Evacuation
  • Action: Immediately isolate the spill area. For solid spills, maintain a 25-meter (75-foot) isolation perimeter. For liquid solutions, extend the perimeter to 50 meters (150 feet)[2].

  • Causality: Phenolic dust and vapors are severe respiratory irritants. Establishing a perimeter prevents accidental tracking of the chemical throughout the facility and protects unprotected personnel.

Step 2: PPE Donning
  • Action: Responders must wear a NIOSH-approved respirator (if ventilation is compromised), chemical-resistant nitrile or neoprene gloves, and splash goggles[2].

  • Causality: Phenols are rapidly absorbed through the skin and mucous membranes, potentially causing systemic toxicity.

Step 3: Neutralization and Containment
  • Action: Do NOT wash the spill into the sewer[2]. Cover the spill with dry sand, earth, or a non-combustible absorbent material. If the spill involves an aqueous solution, neutralize with dry lime or soda ash[2].

  • Causality: Washing into the sewer violates EPA regulations due to high aquatic toxicity. Dry lime/soda ash raises the pH, converting the phenol into a water-soluble, less volatile phenolate salt, which is easier to sweep up safely.

Step 4: Collection and Disposal
  • Action: Sweep the absorbed material using non-sparking tools and place it into a sealed, compatible container. Process this container through the halogenated waste workflow described above[2].

SpillResponse Spill Spill Detected Isolate Isolate Area (25m - 50m) Spill->Isolate PPE Don PPE (Respirator/Nitrile) Isolate->PPE Contain Contain & Neutralize (Dry Sand / Soda Ash) PPE->Contain Dispose Sealed Container Halogenated Waste Contain->Dispose

Caption: Step-by-step emergency response pathway for halogenated phenol spills.

References
  • Title: 2-chloro-4-(2-hydroxyethyl)
  • Title: 2-Chloro-4-(2-hydroxyethyl)
  • Source: nj.
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(2-hydroxyethyl)phenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of risk management grounded in chemical physics and toxicology. 2-Chloro-4-(2-hydroxyethyl)phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of risk management grounded in chemical physics and toxicology. 2-Chloro-4-(2-hydroxyethyl)phenol (CAS: 50972-63-9) is a versatile small molecule scaffold frequently utilized in drug development and semiochemical research[1]. However, its structural components—a chlorophenol moiety coupled with a hydroxyethyl group—dictate specific handling protocols to mitigate its inherent toxicological risks.

This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous.

According to standardized safety data[2][3], 2-Chloro-4-(2-hydroxyethyl)phenol carries the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: Chlorinated phenols are known to interact directly with target cell mitochondria. The lipophilic nature of the chlorophenol ring allows it to penetrate cellular membranes, where it acts as an uncoupler of oxidative phosphorylation[4][5]. By dissipating the proton gradient across the inner mitochondrial membrane, chlorophenols inhibit ATP synthesis, leading to cellular toxicity and tissue irritation[6][7].

Furthermore, when this compound is dissolved in highly polar, aprotic solvents commonly used in drug discovery (such as Dimethyl Sulfoxide - DMSO), the solvent acts as a penetration enhancer. This dramatically accelerates the dermal absorption of the chlorophenol, elevating a localized skin irritation hazard (H315) to a potential systemic toxicity risk.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient when handling concentrated stock solutions. The following table summarizes the quantitative and qualitative requirements for PPE.

Protection CategoryRecommended EquipmentMechanistic Justification & Causality
Dermal (Hands) Primary: Nitrile (≥0.11 mm thickness) Secondary: Butyl Rubber (for solvent handling)Nitrile provides adequate protection against the dry powder. However, if handling the compound in DMSO or DMF, Butyl rubber gloves are required, as DMSO rapidly permeates standard nitrile, carrying the toxic payload through the skin.
Dermal (Body) Flame-retardant lab coat, closed-toe shoes, long pants.Prevents direct dermal contact with airborne dust during weighing and mitigates splash risks during dissolution.
Ocular Tight-fitting chemical safety goggles (ANSI Z87.1+).The compound causes serious eye irritation (H319). Standard safety glasses with side shields do not provide sufficient protection against fine aerosolized powders or solvent splashes.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Mitigates the H335 (respiratory irritation) risk from inhaling fine crystalline dust.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood.Maintains a negative pressure environment (face velocity >100 fpm) to ensure dust and solvent vapors are pulled away from the operator's breathing zone.

Operational Workflow & Hazard Mitigation Logic

The following diagram illustrates the logical progression of hazard mitigation during the handling of 2-Chloro-4-(2-hydroxyethyl)phenol.

G Risk Pre-Experiment Risk Assessment PPE Don PPE (Nitrile/Butyl, Goggles) Risk->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dissolution (Avoid Dust) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize & Absorb (Vermiculite) Spill->Clean Yes Success Proceed to Synthesis/Assay Spill->Success No Waste Halogenated Waste Disposal Clean->Waste Success->Waste Post-Reaction

Hazard Mitigation and Experimental Workflow for Chlorophenol Handling.

Standard Operating Procedure (SOP): Preparation of a 10 mM in vitro Stock Solution

To ensure a self-validating protocol, each step below includes a verification checkpoint. This procedure details the preparation of a 10 mM stock solution in DMSO for high-throughput screening or cellular assays.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward steadily.

  • PPE: Don safety goggles, a lab coat, and double nitrile gloves.

Step 2: Weighing the Solid

  • Action: Using an analytical balance located inside a ventilated weighing enclosure or fume hood, carefully weigh out 17.26 mg of 2-Chloro-4-(2-hydroxyethyl)phenol (Molecular Weight: 172.61 g/mol ).

  • Causality: Weighing inside the hood prevents the aerosolization of the respiratory-irritating powder (H335) into the general lab environment.

Step 3: Dissolution in Penetration-Enhancing Solvents

  • Action: Transfer the solid to a 20 mL amber glass vial. Add exactly 10.0 mL of anhydrous DMSO.

  • Causality: Amber glass is utilized because phenolic compounds can be susceptible to photo-oxidation over time.

  • Critical Safety Note: Once DMSO is introduced, swap your outer nitrile glove for a Butyl rubber glove if handling the liquid directly, as DMSO will act as a Trojan horse, carrying the chlorophenol through standard nitrile and into your skin.

Step 4: Homogenization and Storage

  • Action: Cap the vial tightly and vortex for 30 seconds. Visually inspect the bottom of the vial against a light source to ensure no undissolved particulate remains.

  • Validation: The solution should be completely transparent.

  • Storage: Aliquot the solution into 1 mL microcentrifuge tubes, purge the headspace with Argon gas to prevent oxidative degradation, and store at -20°C.

Emergency Response & Spill Management

Despite rigorous controls, operational failures can occur. Immediate, protocol-driven responses are required to prevent acute toxicity.

  • Dermal Exposure: If the dry powder contacts the skin, immediately brush off the excess solid before applying water (adding water to the bulk powder can increase the surface area of absorption). Wash the affected area with copious amounts of soap and water for at least 15 minutes. If exposed to a DMSO solution, immediately remove contaminated clothing and flush the skin, as systemic absorption will begin within seconds.

  • Ocular Exposure: Immediately flush eyes at a designated eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure irrigation of the entire ocular surface. Seek immediate ophthalmological evaluation.

  • Spill Management: Do not sweep dry powder, as this generates hazardous dust. Cover the spill with a damp absorbent pad or vermiculite. For solvent spills, use an inert absorbent (e.g., sand or commercial chemical spill kits). Place all contaminated materials into a sealed, labeled container.

Waste Disposal & Environmental Logistics

Chlorophenols are persistent environmental pollutants that resist standard biological degradation[5].

  • Segregation: Never dispose of 2-Chloro-4-(2-hydroxyethyl)phenol down the sink.

  • Classification: All liquid waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be disposed of in designated solid hazardous waste bins for high-temperature incineration, which is required to safely break the carbon-chlorine bonds without generating toxic dioxin byproducts.

References

  • NextSDS. "2-chloro-4-(2-hydroxyethyl)phenol — Chemical Substance Information." Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective." Available at: [Link]

  • Oxford Academic. "Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation." Environmental Toxicology and Chemistry. Available at: [Link]

Sources

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